molecular formula C20H30O3 B1181701 3-Oxokauran-17-oic acid CAS No. 151561-88-5

3-Oxokauran-17-oic acid

カタログ番号: B1181701
CAS番号: 151561-88-5
分子量: 318.4 g/mol
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Oxokauran-17-oic acid is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(1S,4S,9S,10R,13R,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23)/t12-,13+,14-,15+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNQVOKZMHGJK-OAAASAAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@H](C4)C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Oxokauran-17-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological significance of ent-3-Oxokauran-17-oic acid, a kaurane (B74193) diterpenoid of interest in natural product chemistry and drug discovery.

Chemical Structure and Identification

ent-3-Oxokauran-17-oic acid is a tetracyclic diterpenoid belonging to the kaurane class. The systematic name for this compound is ent-3-oxokauran-17-oic acid. Its chemical structure is characterized by a kaurane skeleton with a ketone group at the C-3 position and a carboxylic acid group at the C-17 position. The 'ent' prefix indicates that it is the enantiomer of the more common kaurane stereochemistry.

Molecular Formula: C₂₀H₃₀O₃

Molecular Weight: 318.45 g/mol

CAS Registry Number: 151561-88-5

Chemical Structure:

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Cytotoxic Activity

Diterpenoids are a well-known class of natural products with cytotoxic effects against various cancer cell lines. The potential for ent-3-Oxokauran-17-oic acid to induce apoptosis in cancer cells is a logical area for future investigation.

Logical Flow of Apoptosis Induction:

Apoptosis_Pathway node_compound ent-3-Oxokauran-17-oic acid node_cell Cancer Cell node_compound->node_cell node_pathway Induction of Apoptotic Pathway node_cell->node_pathway node_apoptosis Cell Death (Apoptosis) node_pathway->node_apoptosis

Caption: Logical relationship for potential apoptosis induction.

Conclusion and Future Directions

ent-3-Oxokauran-17-oic acid is a structurally defined natural product with potential for further pharmacological investigation. The lack of extensive biological data highlights an opportunity for researchers in drug discovery. Future studies should focus on:

  • Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological screening.

  • Biological Screening: Comprehensive evaluation of its anti-inflammatory, antimicrobial, and cytotoxic activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational resource for stimulating further research into the therapeutic potential of ent-3-Oxokauran-17-oic acid.

An In-depth Technical Guide on the Natural Sources and Isolation of 3-Oxokauran-17-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxokauran-17-oic acid is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. The kaurane (B74193) skeleton is characterized by a perhydrophenanthrene system fused to a cyclopentane (B165970) ring. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the known natural sources, detailed isolation methodologies, and analytical characterization of this compound and related compounds, tailored for professionals in phytochemical research and drug development.

Natural Sources of this compound and Related Kaurane Diterpenoids

While specific literature detailing the isolation of ent-3-Oxokauran-17-oic acid (CAS No. 151561-88-5) from a definitive natural source is limited, the broader class of ent-kaurane diterpenoids is predominantly found in the plant kingdom, particularly within the Asteraceae family. The genus Wedelia is a prominent source of a rich diversity of kaurane diterpenes.

Key Plant Sources for Kaurane Diterpenoids:

  • Wedelia trilobata : This species is a well-documented source of numerous ent-kaurane diterpenoids. Phytochemical investigations have led to the isolation of various derivatives, suggesting it as a potential, yet unconfirmed, source of this compound.[1][2][3][4][5]

  • Wedelia paludosa : Another species rich in kaurane diterpenes, from which compounds with structural similarities to this compound have been isolated.[6]

  • Croton sp. : Some databases indicate the presence of ent-3-Oxokauran-17-oic acid as a natural product within this genus.[7]

  • Annona squamosa : The fruits of this plant have yielded a variety of kaurane derivatives, highlighting the potential of the Annonaceae family as a source.[8]

Due to the lack of explicit quantitative data for this compound in the reviewed literature, the following table summarizes the occurrence of related kaurane diterpenoids in notable plant sources.

Plant SpeciesFamilyPlant PartIsolated Kaurane Diterpenoids (Examples)Reference
Wedelia trilobataAsteraceaeWhole Plant3α-tigloyloxypterokaurene L3, wedelobatins A and B[1][2]
Wedelia paludosaAsteraceaeAerial Partsiso-Kaurenoic acid, methyl iso-kaurenoate[6]
Annona squamosaAnnonaceaeFruitsAnnosquamosin A and B, 16β,17-dihydroxy-ent-kauran-19-oic acid[8]

Isolation and Purification Protocols

The isolation of kaurane diterpenoids from plant matrices typically involves a multi-step process of extraction and chromatography. The following is a generalized experimental protocol based on methodologies reported for the isolation of kaurane diterpenes from Wedelia species.

Experimental Protocol: General Isolation of Kaurane Diterpenoids from Wedelia sp.

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts (leaves, stems) of the target plant species.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Perform exhaustive extraction of the powdered plant material using a suitable organic solvent. Ethanol or methanol (B129727) are commonly used for initial extraction.

  • Maceration or Soxhlet extraction are common techniques. For maceration, soak the plant powder in the solvent (e.g., 1:10 w/v) for a period of 24-72 hours with occasional agitation. Repeat the process 2-3 times to ensure complete extraction.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

3. Fractionation of the Crude Extract:

  • The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Suspend the crude extract in a water-methanol mixture and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (or dichloromethane), ethyl acetate (B1210297), and n-butanol.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those rich in diterpenoids. Kaurane diterpenes are often found in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

  • Column Chromatography (CC):

    • Subject the diterpenoid-rich fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

    • Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions obtained from column chromatography using reversed-phase (C18) or normal-phase preparative HPLC.

    • An isocratic or gradient elution with a suitable mobile phase (e.g., methanol-water or acetonitrile-water for reversed-phase) is used to isolate the pure compounds.

    • Monitor the elution using a UV detector.

5. Structural Elucidation:

  • The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are crucial for determining the carbon skeleton and stereochemistry.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (C=O) and hydroxyls (-OH).

    • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.

Logical Workflow for Isolation and Identification

Isolation_Workflow Plant_Material Plant Material (e.g., Wedelia sp.) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Ethanol) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions Hexane, Chloroform, Ethyl Acetate, etc. Fractionation->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Select diterpenoid-rich fractions Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation Pure_Compound->Structure_Elucidation NMR 1D & 2D NMR Structure_Elucidation->NMR MS HRMS Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR X_ray X-ray Crystallography Structure_Elucidation->X_ray

Caption: General workflow for the isolation and identification of this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities and signaling pathways of this compound are not extensively reported, the activities of structurally related kaurane diterpenoids can provide insights into its potential therapeutic applications. Many kaurane diterpenes exhibit anti-inflammatory, antimicrobial, and antitumor properties. For instance, some kaurane diterpenoids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and immune responses.

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which a kaurane diterpenoid like this compound might exert anti-inflammatory effects through the inhibition of the NF-κB pathway.

NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) - IκBα (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocates to DNA DNA NFkB_active->DNA binds to promoter regions of Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes activates transcription of Kaurane This compound Kaurane->IKK inhibits

Caption: Plausible anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

This compound represents a potentially valuable natural product for drug discovery, given the established biological activities of the kaurane diterpenoid class. While its specific natural sources require further investigation, the genus Wedelia and other related genera within the Asteraceae family are promising starting points for its isolation. The generalized protocols for extraction and purification outlined in this guide provide a solid foundation for researchers to isolate this and other related compounds. Future research should focus on the targeted isolation of this compound, quantification of its content in various plant sources, and comprehensive evaluation of its pharmacological properties and underlying mechanisms of action. This will be crucial for unlocking its full therapeutic potential.

References

The intricate pathway of Kaurane Diterpenoid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of kaurane (B74193) diterpenoids. These tetracyclic diterpenes are crucial intermediates in the biosynthesis of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development. Beyond their role in primary metabolism, kaurane diterpenoids also exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This document details the enzymatic cascade, presents key quantitative data, outlines experimental protocols for pathway characterization, and provides visual representations of the biochemical transformations.

The Core Biosynthetic Pathway

The biosynthesis of kaurane diterpenoids originates from the general isoprenoid pathway, commencing with the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tetracyclic kaurane skeleton is a multi-step enzymatic process primarily involving three key enzyme classes: ent-copalyl diphosphate (B83284) synthases (CPS), ent-kaurene (B36324) synthases (KS), and ent-kaurene oxidases (KO), the latter being a member of the cytochrome P450 superfamily. Subsequent modifications by other cytochrome P450s lead to the vast diversity of kaurane diterpenoids found in nature.

The initial steps of the pathway are as follows:

  • Formation of ent-Copalyl Diphosphate (ent-CPP): The pathway is initiated by the protonation-initiated cyclization of the acyclic precursor, geranylgeranyl pyrophosphate (GGPP), catalyzed by ent-copalyl diphosphate synthase (CPS). This class II diterpene synthase facilitates the formation of the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1][2]

  • Synthesis of ent-Kaurene: The bicyclic ent-CPP then undergoes a second cyclization and rearrangement reaction catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase. This reaction results in the formation of the tetracyclic hydrocarbon, ent-kaurene, the foundational scaffold of the kaurane diterpenoid family.[3][4]

  • Oxidation to ent-Kaurenoic Acid: ent-Kaurene is then sequentially oxidized at the C-19 methyl group by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701A family). This enzyme catalyzes a three-step oxidation process, converting ent-kaurene first to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.[5][6]

Further downstream, ent-kaurenoic acid can be hydroxylated and further modified by other cytochrome P450 enzymes to produce a diverse array of kaurane diterpenoids, or it can enter the gibberellin biosynthesis pathway.[7][8][9]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and regulation of the kaurane diterpenoid biosynthesis pathway are governed by the kinetic properties of its constituent enzymes and the in vivo concentrations of substrates and products. This section summarizes available quantitative data to facilitate comparative analysis and metabolic modeling.

EnzymeOrganism/SystemSubstrateKm (µM)Vmaxkcat (s-1)Product TiterReference(s)
ent-Copalyl Diphosphate Synthase (PtmT2)Streptomyces platensisGGPP~2-fold relative to WT~30-40-fold drop in mutants--[10]
ent-Kaurene Synthase B (KSB)Cucurbita maxima (Pumpkin)ent-Copalyl diphosphate0.35---[3][11]
ent-Kaurene Synthase (AtKS)Arabidopsis thalianaent-Copalyl diphosphate8 ± 3-1.3 ± 0.2-[12]
ent-Kaurene Oxidase (MtKO)Montanoa tomentosa (microsomes)ent-Kaurene80.63 ± 1.2 (app)31.80 ± 1.8 µmol-1mg-1h-1 (app)--[13]
ent-Kaurene ProductionEngineered Escherichia coli----113 ± 7 mg/L[7][14]
ent-Copalol ProductionEngineered Saccharomyces cerevisiae----35.6 mg/L[15]

Experimental Protocols

The characterization of the kaurane diterpenoid biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression and Purification of Terpene Synthases

Objective: To produce and purify recombinant ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) for in vitro characterization.

Protocol:

  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequences of the target CPS and KS genes from cDNA using gene-specific primers.

    • Clone the amplified fragments into a suitable bacterial expression vector, such as pET-28a or pET-32a, which typically contain an N-terminal polyhistidine (His)-tag for affinity purification.

    • Verify the constructs by DNA sequencing.[12][16]

  • Heterologous Expression in E. coli:

    • Transform the expression plasmids into a suitable E. coli expression strain, such as BL21(DE3).

    • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Incubate the cultures at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance the yield of soluble protein.[12]

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

    • Analyze the purified protein by SDS-PAGE to assess purity and concentration.[17]

    • If necessary, perform further purification steps such as size-exclusion chromatography.

In Vitro Terpene Synthase Activity Assay

Objective: To determine the enzymatic activity and product specificity of purified CPS and KS.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture in a glass vial containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% v/v glycerol, 5 mM DTT).[17]

    • For the CPS assay, add the substrate geranylgeranyl pyrophosphate (GGPP) to a final concentration of ~50 µM.

    • For the KS assay, add the substrate ent-copalyl diphosphate (ent-CPP) to a final concentration of ~50 µM.

    • Initiate the reaction by adding the purified enzyme (CPS or KS) to a final concentration of 5-10 µM.

    • Overlay the aqueous reaction mixture with an equal volume of a water-immiscible organic solvent, such as n-hexane or pentane, to trap the volatile terpene products.

  • Incubation and Product Extraction:

    • Incubate the reaction mixture at 30°C for 2-16 hours with gentle shaking.[17]

    • Stop the reaction by vigorous vortexing to ensure complete extraction of the products into the organic layer.

    • Separate the organic layer and, if necessary, pass it through a short column of anhydrous Na2SO4 or silica (B1680970) gel to remove any residual water and polar compounds.

  • Product Analysis:

    • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro ent-Kaurene Oxidase Assay

Objective: To characterize the activity of ent-kaurene oxidase (KO) from microsomal preparations.

Protocol:

  • Microsome Preparation (from yeast expressing KO):

    • Grow yeast cells expressing the KO gene in an appropriate medium.

    • Harvest the cells and perform cell lysis.

    • Isolate the microsomal fraction by differential centrifugation.[18]

  • Enzyme Assay:

    • Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl pH 7.5), NADPH, and the microsomal preparation.

    • Add the substrate, ent-kaurene (typically dissolved in a small amount of acetone (B3395972) or DMSO), to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 28-30°C) with shaking for a defined period (e.g., 2-6 hours).[18]

  • Product Extraction and Analysis:

    • Stop the reaction and extract the products using an organic solvent such as ethyl acetate.

    • Derivatize the extracted products (e.g., methylation followed by silylation) to improve their volatility for GC-MS analysis.

    • Analyze the derivatized products by GC-MS to identify and quantify ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid.[18]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Kaurane Diterpenoids

Objective: To separate, identify, and quantify kaurane diterpenoids from in vitro assays or plant extracts.

Protocol:

  • Instrumentation and Column:

    • Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Employ a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), which is suitable for separating terpenes.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60-80°C, hold for 2-3 minutes.

      • Ramp: Increase the temperature at a rate of 5-15°C/min to a final temperature of 280-300°C.

      • Hold at the final temperature for 5-10 minutes.[19]

    • Injection Mode: Splitless injection is typically used for trace analysis.

  • MS Conditions:

    • Ion Source Temperature: 230-250°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40-500.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).

    • For quantification, use an internal standard and generate a calibration curve with known concentrations of the target analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Objective: To determine the chemical structure of purified kaurane diterpenoids.

Protocol:

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl3, CD3OD).

  • NMR Experiments:

    • Acquire a series of 1D and 2D NMR spectra, including:

      • 1H NMR: Provides information on the number, chemical environment, and coupling of protons.

      • 13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Determines the number of carbon atoms and their types (CH3, CH2, CH, C).

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, revealing neighboring protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.[1][20][21][22]

  • Structure Elucidation:

    • Integrate the data from all NMR experiments to piece together the complete chemical structure, including the carbon skeleton, the position of functional groups, and the relative stereochemistry.

Visualizing the Pathway and Experimental Workflows

To provide a clear visual representation of the complex biochemical processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Biosynthesis Pathway of ent-Kaurenoic Acid

kaurane_biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP entKaurene ent-Kaurene entCPP->entKaurene entKaurenol ent-Kaurenol entKaurene->entKaurenol entKaurenal ent-Kaurenal entKaurenol->entKaurenal entKaurenoicAcid ent-Kaurenoic Acid entKaurenal->entKaurenoicAcid CPS ent-Copalyl Diphosphate Synthase (CPS) KS ent-Kaurene Synthase (KS) KO1 ent-Kaurene Oxidase (KO) KO2 ent-Kaurene Oxidase (KO) KO3 ent-Kaurene Oxidase (KO)

Caption: The core biosynthetic pathway from GGPP to ent-kaurenoic acid.

Experimental Workflow for Terpene Synthase Characterization

terpene_synthase_workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analysis Analytical Chemistry gene_cloning Gene Cloning vector_construction Vector Construction gene_cloning->vector_construction transformation Transformation into E. coli vector_construction->transformation expression Protein Expression transformation->expression purification Affinity Purification expression->purification in_vitro_assay In Vitro Enzyme Assay purification->in_vitro_assay extraction Product Extraction in_vitro_assay->extraction gc_ms GC-MS Analysis extraction->gc_ms nmr NMR for Structure Elucidation gc_ms->nmr If novel product

Caption: A typical experimental workflow for characterizing terpene synthases.

Logical Relationship of Analytical Techniques

analytical_logic start Purified Compound or Mixture from Assay gc_ms GC-MS Analysis start->gc_ms identification Identification (Known Compounds) gc_ms->identification unknown Unknown Peak Detected gc_ms->unknown quantification Quantification identification->quantification purification Purification of Unknown unknown->purification nmr NMR Spectroscopy purification->nmr structure_elucidation Structure Elucidation nmr->structure_elucidation

Caption: Logical flow of analytical techniques for product identification.

References

An In-depth Technical Guide to 3-Oxokauran-17-oic Acid and its Chemical Class

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. These compounds are predominantly isolated from a variety of plant species, notably from the genera Croton, Xylopia, and other plants within the Annonaceae family.[1] The ent-kaurane scaffold is a common precursor in the biosynthesis of gibberellins, a class of plant hormones.[2] Members of this class have garnered significant scientific interest due to their wide range of promising biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5]

Physicochemical Properties of ent-Kaurane Diterpenoids

While specific data for ent-3-Oxokauran-17-oic acid is unavailable, the general properties of the ent-kaurane core and its derivatives can be summarized. These compounds are typically crystalline solids with relatively high melting points and are generally soluble in organic solvents.

Table 1: General Physicochemical Properties of Representative ent-Kaurane Diterpenoids

PropertyRepresentative Value/RangeNotes
Molecular Formula C₂₀H₂₈O₃ (for 3-Oxokauran-17-oic acid)Varies based on substitution
Molecular Weight ~316.43 g/mol (for this compound)Dependent on specific derivative
Melting Point (°C) 180 - 250Highly dependent on the specific compound and its purity.
Solubility Soluble in methanol, ethanol, chloroform, and other organic solvents.Generally insoluble in water.
Appearance Typically colorless crystals or a white powder.

Chemical Properties and Spectral Data

The chemical reactivity of ent-kaurane diterpenoids is dictated by the functional groups present on the tetracyclic core. The carboxylic acid at C-17 and the ketone at C-3 in the target molecule would be the primary sites for chemical modification.

Spectral characteristics are crucial for the identification and structural elucidation of these compounds. While the specific spectra for ent-3-Oxokauran-17-oic acid are not published, the expected features based on related compounds are outlined below.

Table 2: Expected Spectral Data for ent-3-Oxokauran-17-oic Acid

Spectral TechniqueExpected Features
¹H NMR Signals for methyl groups, methylene (B1212753) and methine protons on the kaurane (B74193) skeleton. The chemical shifts would be influenced by the presence of the C-3 ketone and C-17 carboxylic acid.
¹³C NMR Approximately 20 carbon signals, including a characteristic signal for the ketone carbonyl carbon (around 200-220 ppm) and the carboxylic acid carbonyl carbon (around 170-185 ppm).[6]
Infrared (IR) Characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, as well as O-H stretching for the carboxylic acid.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns of the kaurane skeleton.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of ent-kaurane diterpenoids are often found in phytochemical studies of plant extracts.

General Isolation Protocol for ent-Kaurane Diterpenoids from Plant Material

The following is a generalized workflow for the isolation of ent-kaurane diterpenoids from plant sources like Croton or Xylopia species.

G start Plant Material (e.g., leaves, stems) extraction Extraction with organic solvent (e.g., methanol, ethanol) start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., hexane, ethyl acetate) filtration->partition column Column Chromatography (Silica Gel) partition->column fractions Collection of Fractions column->fractions tlc TLC Analysis of Fractions fractions->tlc purification Further Purification (e.g., preparative HPLC, crystallization) tlc->purification end Isolated ent-Kaurane Diterpenoids purification->end

General workflow for isolating ent-kaurane diterpenoids.
Cytotoxicity Assay (MTT Assay)

A common method to evaluate the potential anti-cancer activity of these compounds is the MTT assay.

G start Cancer Cell Line Culture seeding Seed cells in 96-well plates start->seeding treatment Treat with varying concentrations of ent-kaurane diterpenoid seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt Add MTT reagent incubation->mtt incubation2 Incubate for 2-4 hours mtt->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement end Calculate IC50 value measurement->end G compound ent-Kaurane Diterpenoid cell Cancer Cell compound->cell mitochondria Mitochondria cell->mitochondria bcl2 Bcl-2 (anti-apoptotic) mitochondria->bcl2 inhibition bax Bax (pro-apoptotic) mitochondria->bax activation cytochrome_c Cytochrome c release bcl2->cytochrome_c inhibition bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Obscure Identity of 3-Oxokauran-17-oic Acid: A Technical Guide to the Broader Kaurane Diterpenoid Family

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

The scientific literature presents a significant information gap regarding the specific diterpenoid 3-Oxokauran-17-oic acid . While a chemical entity with the corresponding structure is identifiable by the CAS Number 151561-88-5 for its ent- stereoisomer, a thorough investigation reveals a notable absence of published data concerning its discovery, historical context, natural occurrence, synthetic routes, or biological activities. This technical guide, therefore, addresses this void by focusing on the broader, well-documented family of kaurane (B74193) diterpenoids. Using the readily available and extensively studied kaurenoic acid (ent-kaur-16-en-19-oic acid) as a primary exemplar, this document provides a comprehensive overview of the discovery, isolation, synthesis, and biological significance of this important class of natural products, thereby offering a valuable resource for researchers in the field.

The Enigma of this compound

Despite its listing by several chemical suppliers, ent-3-Oxokauran-17-oic acid remains a largely uncharacterized compound in the public scientific domain. No peer-reviewed studies detailing its isolation from a natural source or its chemical synthesis have been identified. Consequently, there is no associated biological activity data or any established experimental protocols. This lack of information suggests that it may be a rare, synthetically challenging, or biologically inactive compound that has not been a focus of significant research.

The Kaurane Diterpenoids: A Profile of a Biologically Significant Family

Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. They are predominantly found in plants of the Asteraceae, Annonaceae, and Rubiaceae families, as well as in some fungi.[1][2] The biological activities of kaurane diterpenoids are extensive and varied, encompassing cytotoxic, antimicrobial, anti-inflammatory, and plant growth regulatory effects.[1][3]

Discovery and History of a Prominent Member: Kaurenoic Acid

Kaurenoic acid (ent-kaur-16-en-19-oic acid) stands as one of the most well-known and abundant kaurane diterpenoids. It serves as a key intermediate in the biosynthesis of gibberellins, a class of plant hormones.[1] Its isolation from various plant species, including those from the Wedelia, Mikania, Annona, and Xylopia genera, has been extensively documented.[1] The wide availability and diverse biological activities of kaurenoic acid have made it a focal point of phytochemical and pharmacological research.[1][4][5]

Quantitative Data on the Biological Activities of Kaurane Diterpenoids

The biological activities of kaurane diterpenoids have been quantified in numerous studies. The following table summarizes representative data for kaurenoic acid and some of its derivatives.

CompoundBiological ActivityAssayResultReference
Kaurenoic acidTrypanocidal (against Trypanosoma cruzi)In vitroIC50: 1.9 µg/mL[6]
Kaurenoic acidAntibacterial (against Staphylococcus aureus)MIC8 µg/mL[4]
16β,17-dihydroxy-ent-kauran-19-oic acidAnti-HIVIn vitro (H9 lymphocytes)EC50: 0.8 µg/mL[7]
Methyl ent-16-oxo-17-norkauran-19-oateAllelopathic (lettuce radical growth inhibition)In vitro75% inhibition at 100 ppm[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for the isolation and synthesis of kaurane diterpenoids, based on published literature.

Isolation of Kaurenoic Acid from Wedelia paludosa

This protocol is a generalized representation based on common phytochemical extraction and isolation techniques.

  • Extraction: Dried and powdered aerial parts of Wedelia paludosa are subjected to maceration with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature for an extended period (e.g., 72 hours). The process is typically repeated multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction enriched with kaurenoic acid (typically the less polar fractions) is further purified using a combination of chromatographic techniques. This often involves column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure kaurenoic acid.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Semi-synthesis of Oxidized ent-Kaurane Derivatives from Kaurenoic Acid

The following is a representative synthetic scheme for the modification of kaurenoic acid.[8]

  • Esterification: Kaurenoic acid (1) is first converted to its methyl ester (2) by reaction with diazomethane (B1218177) in an ethereal solution. This protects the carboxylic acid group during subsequent reactions.

  • Hydroxylation: The methyl ester (2) can then be subjected to various oxidation reactions to introduce hydroxyl groups. For instance, hydroboration-oxidation can be employed to introduce a hydroxyl group at the C-17 position, yielding methyl ent-17-hydroxykauran-19-oate (6).

  • Oxidation to Ketone: The secondary alcohol at C-17 can be oxidized to a ketone using an oxidizing agent like pyridinium (B92312) dichromate (PDC). This would yield a compound structurally related to the target molecule, such as methyl ent-17-oxokauran-19-oate (4).

Visualizing Key Processes

Diagrams are essential for illustrating complex relationships and workflows in scientific research.

experimental_workflow plant_material Dried Plant Material (e.g., Wedelia paludosa) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography purified_compound Pure Kaurenoic Acid chromatography->purified_compound structure_elucidation Spectroscopic Analysis (NMR, MS, IR) purified_compound->structure_elucidation

Caption: Generalized workflow for the isolation of kaurenoic acid.

synthesis_pathway kaurenoic_acid Kaurenoic Acid (1) esterification Esterification (CH2N2) kaurenoic_acid->esterification methyl_ester Methyl Kaurenoate (2) esterification->methyl_ester hydroxylation Hydroboration- Oxidation methyl_ester->hydroxylation hydroxy_derivative Methyl ent-17-hydroxy- kauran-19-oate (6) hydroxylation->hydroxy_derivative oxidation Oxidation (PDC) hydroxy_derivative->oxidation oxo_derivative Methyl ent-17-oxo- kauran-19-oate (4) oxidation->oxo_derivative

Caption: Semi-synthetic pathway from kaurenoic acid.

Conclusion and Future Directions

While the specific compound this compound remains elusive in the scientific literature, the broader kaurane diterpenoid family represents a rich and promising area for natural product chemistry and drug discovery. The extensive research on compounds like kaurenoic acid provides a solid foundation for further exploration of this chemical space. Future research efforts could be directed towards a targeted synthesis of this compound to enable its biological evaluation. Furthermore, continued exploration of the vast biodiversity of the plant kingdom may yet lead to the discovery of this and other novel kaurane diterpenoids with unique and valuable therapeutic properties. The methodologies and data presented in this guide for the wider kaurane family should serve as a valuable resource for researchers embarking on such endeavors.

References

Potential Biological Activities of 3-Oxokauran-17-oic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kaurane (B74193) diterpenoids, a class of natural products characterized by a tetracyclic carbon skeleton, have garnered significant attention in the scientific community for their diverse and potent biological activities. While direct experimental data on 3-Oxokauran-17-oic acid is limited in publicly available literature, this technical guide aims to provide an in-depth overview of its potential biological activities by examining structurally related kaurane diterpenoids. The presence of a ketone group at the C-3 position and a carboxylic acid at the C-17 position suggests that this compound may exhibit significant cytotoxic, anti-inflammatory, and antimicrobial properties. This document summarizes key findings for related compounds, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes potential mechanisms of action through signaling pathway diagrams.

Potential Anticancer Activity

Kaurane diterpenoids have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The proposed mechanism often involves the induction of apoptosis through various cellular signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of several kaurane diterpenoids against different human cancer cell lines. This data provides a benchmark for the potential potency of this compound.

CompoundCell LineIC50 (µM)Reference
Annoglabasin H (ent-kaurane glycoside)LU-1 (Lung cancer)3.7[1]
Annoglabasin H (ent-kaurane glycoside)MCF-7 (Breast cancer)4.6[1]
Annoglabasin H (ent-kaurane glycoside)SK-Mel2 (Melanoma)4.2[1]
Annoglabasin H (ent-kaurane glycoside)KB (Oral cancer)3.9[1]
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHep-G2 (Liver cancer)27.3 ± 1.9[2]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHep-G2 (Liver cancer)24.7 ± 2.8[2]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidA549 (Lung cancer)30.7 ± 1.7[2]
Experimental Protocols: Cytotoxicity Assays

The cytotoxic activity of kaurane diterpenoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Assay cluster_setup Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h (Formation of formazan (B1609692) crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) relative to control H->I J Determine IC50 value I->J

Experimental workflow for determining cytotoxicity using the MTT assay.
Potential Signaling Pathway: Induction of Apoptosis

Several kaurane diterpenoids induce apoptosis in cancer cells. A potential mechanism involves the activation of caspase cascades and modulation of Bcl-2 family proteins.

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Kaurane Kaurane Diterpenoid Bax Bax activation Kaurane->Bax Bcl2 Bcl-2 inhibition Kaurane->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Griess_Assay cluster_setup Cell Culture and Stimulation cluster_assay Griess Reaction cluster_analysis Data Analysis A Seed RAW 264.7 cells in 96-well plates B Pre-treat with test compound for 1h A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Collect supernatant D->E F Mix with Griess reagent E->F G Incubate for 15 min at room temperature F->G H Measure absorbance at 540 nm G->H I Calculate nitrite (B80452) concentration from a standard curve H->I J Determine % inhibition of NO production I->J NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation and Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene transcribes Kaurane Kaurane Diterpenoid Kaurane->IKK Nrf2_Pathway Kaurane Kaurane Diterpenoid Nrf2_Keap1 Nrf2-Keap1 Complex Kaurane->Nrf2_Keap1 destabilizes Keap1 Keap1 Nrf2_Keap1->Keap1 degradation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Gene Antioxidant Gene Expression (HO-1, GCLC) ARE->Gene MIC_Assay cluster_setup Preparation cluster_analysis Determination of MIC A Prepare serial dilutions of the test compound in broth B Inoculate with a standardized microbial suspension A->B C Incubate at 37°C for 24h B->C D Visually inspect for turbidity C->D E The lowest concentration with no visible growth is the MIC D->E

References

The Enigmatic Role of 3-Oxokauran-17-oic Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenoids represent a diverse class of secondary metabolites in plants, playing crucial roles as intermediates in the biosynthesis of gibberellin (GA) phytohormones and as key components of plant defense mechanisms.[1][2] While the metabolic pathways of major kauranes like ent-kaurenoic acid are well-established, the roles of many oxidized derivatives remain enigmatic. This technical guide focuses on ent-3-Oxokauran-17-oic acid (CAS 151561-88-5), a known compound whose function in plant metabolism is yet to be elucidated. This document explores its hypothetical biosynthesis, potential physiological roles, and provides adapted experimental protocols for its study, drawing upon the extensive knowledge of related kaurane diterpenoids.

Hypothetical Biosynthesis of ent-3-Oxokauran-17-oic Acid

The biosynthesis of kaurane diterpenoids originates from geranylgeranyl diphosphate (B83284) (GGPP) in the plastids. Through the action of ent-copalyl diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS), GGPP is cyclized to form the tetracyclic hydrocarbon skeleton of ent-kaurene.[3] Subsequent oxidative modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).

The formation of ent-3-Oxokauran-17-oic acid from the central kaurane precursor, ent-kaurenoic acid, would necessitate the oxidation of the C-3 position on the A-ring of the kaurane skeleton. While a specific "kaurane 3-oxidase" has not been identified, the broad substrate specificity of some plant CYPs suggests that such a reaction is plausible.[4] The hypothetical final step would be the oxidation of a 3-hydroxy intermediate to a 3-oxo group, a common biochemical transformation.

Hypothetical Biosynthesis of ent-3-Oxokauran-17-oic Acid GGPP Geranylgeranyl Diphosphate (GGPP) ent_Copalyl_DP ent-Copalyl Diphosphate GGPP->ent_Copalyl_DP CPS ent_Kaurene ent-Kaurene ent_Copalyl_DP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid CYP701A (KO) ent_3_Hydroxykauran_17_oic_Acid ent-3-Hydroxykauran-17-oic Acid (Hypothetical Intermediate) ent_Kaurenoic_Acid->ent_3_Hydroxykauran_17_oic_Acid Putative CYP450 (Kaurane 3-hydroxylase) ent_3_Oxokauran_17_oic_Acid ent-3-Oxokauran-17-oic Acid ent_3_Hydroxykauran_17_oic_Acid->ent_3_Oxokauran_17_oic_Acid Dehydrogenase

Diagram 1: Hypothetical biosynthetic pathway of ent-3-Oxokauran-17-oic acid.

Potential Roles in Plant Metabolism

Given the established functions of other oxidized kaurane diterpenoids, ent-3-Oxokauran-17-oic acid could potentially be involved in gibberellin biosynthesis and/or plant defense.

Intermediate or Modulator of Gibberellin Biosynthesis

The core gibberellin biosynthetic pathway proceeds from ent-kaurenoic acid through a series of oxidations catalyzed by cytochrome P450s and 2-oxoglutarate-dependent dioxygenases.[5][6] Oxidation at the C-3 position could represent a branch point in this pathway. ent-3-Oxokauran-17-oic acid might be a transient intermediate, or its formation could divert precursors from the main GA pathway, thereby acting as a regulatory mechanism. The 3-oxo functional group could alter the molecule's affinity for downstream enzymes or receptors.

Role in Plant Defense

Many specialized diterpenoids, including oxidized kauranes, function as phytoalexins or antifeedants, accumulating in response to pathogen attack or herbivory.[7] The introduction of an oxo group at C-3 could confer antimicrobial or insect-deterrent properties to the kaurane skeleton. Its biosynthesis could be induced by biotic or abiotic stress signals.[8]

Hypothetical Signaling Pathway

The canonical gibberellin signaling pathway involves the GA receptor GID1 and DELLA proteins, which are transcriptional regulators that repress growth.[1][3] When GA binds to GID1, the complex targets DELLA proteins for degradation, thus de-repressing growth. It is conceivable that ent-3-Oxokauran-17-oic acid, if it has structural similarities to bioactive GAs, could interact with components of this pathway. It might act as a weak agonist, an antagonist, or modulate the expression of GID1 or DELLA proteins.

Hypothetical Interaction with GA Signaling cluster_nucleus Nucleus GID1 GID1 Receptor DELLA DELLA Protein (Growth Repressor) GID1->DELLA Targets GA_responsive_genes GA Responsive Genes DELLA->GA_responsive_genes Represses SCF SCF E3 Ligase DELLA->SCF Recruited to Degradation Degradation Growth_Repression Growth Repression Growth_Promotion Growth Promotion Proteasome 26S Proteasome SCF->Proteasome Ubiquitination GA Bioactive GA GA->GID1 Binds Three_Oxo ent-3-Oxokauran- 17-oic acid (Hypothetical) Three_Oxo->GID1 Competes with GA? (Hypothetical)

Diagram 2: Hypothetical interaction of ent-3-Oxokauran-17-oic acid with the GA signaling pathway.

Quantitative Data for Future Research

To understand the role of ent-3-Oxokauran-17-oic acid, quantitative measurements are essential. The following table outlines key quantitative data that should be targeted in future research, based on studies of related kaurane diterpenoids.

ParameterPlant TissueConditionHypothetical ValueReference Method
Endogenous ConcentrationLeaves, Roots, StemsControl0.1 - 5.0 µg/g FWGC-MS, LC-MS/MS
Induction by ElicitorCell Suspension CultureChitin (24h)5 - 20 fold increaseLC-MS/MS
IC50 (Fungal Growth)Fusarium graminearumIn vitro10 - 100 µMMicroplate Assay
EC50 (Root Elongation)Arabidopsis thalianaIn vitro> 100 µMAgar Plate Assay

Experimental Protocols

The following protocols are adapted from established methods for the analysis of kaurane diterpenoids and can be modified for the study of ent-3-Oxokauran-17-oic acid.

Protocol 1: Extraction and Isolation of ent-3-Oxokauran-17-oic Acid
  • Homogenization: Freeze 1-5 g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Extract the powdered tissue with 80% methanol (B129727) (v/v) containing an antioxidant (e.g., 0.1% butylated hydroxytoluene) at 4°C overnight with shaking.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the diterpenoids with methanol or acetonitrile.

  • Fractionation by HPLC:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol).

    • Fractionate the extract using reverse-phase HPLC with a C18 column and a water:acetonitrile gradient.

    • Collect fractions and analyze for the presence of the target compound by GC-MS or LC-MS/MS.

Protocol 2: Quantification by GC-MS
  • Derivatization: To improve volatility and thermal stability for GC analysis, the carboxylic acid group of ent-3-Oxokauran-17-oic acid should be derivatized. A common method is methylation using diazomethane (B1218177) or trimethylsilylation (e.g., with BSTFA).[9]

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject the derivatized sample in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to ensure separation of different diterpenoids.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., d2-ent-kaurenoic acid) for accurate quantification. Create a calibration curve using an authentic standard of ent-3-Oxokauran-17-oic acid. The fragmentation pattern of the derivatized compound will be key for its identification.

Experimental Workflow cluster_analysis Analysis Plant_Material Plant Material Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Purification Purification (e.g., SPE) Extraction->Purification Fractionation Fractionation (e.g., HPLC) Purification->Fractionation GC_MS GC-MS (after derivatization) Fractionation->GC_MS LC_MS_MS LC-MS/MS Fractionation->LC_MS_MS NMR NMR Spectroscopy Fractionation->NMR For structural elucidation Bioassays Functional Bioassays (e.g., antifungal, anti-insect) Fractionation->Bioassays

References

The Expanding Therapeutic Landscape of Kaurane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenoids, a diverse class of natural products characterized by a tetracyclic kaurane skeleton, have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1][2] Primarily isolated from various plant genera such as Isodon, Annona, and Xylopia, these compounds and their derivatives exhibit a broad spectrum of potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the current research, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, with a detailed exploration of their mechanisms of action and experimental evaluation.

Kaurane diterpenoids are structurally defined by a perhydrophenanthrene unit (rings A, B, and C) fused to a cyclopentane (B165970) ring (D).[1] The enantiomeric form, ent-kaurane, is the more common stereochemical configuration found in nature.[1] The significant biological activities of these compounds have spurred extensive research into their synthesis and structural modification to develop novel therapeutic agents.[1][4][5]

Anticancer Activity: A Primary Focus

A substantial body of evidence highlights the potent cytotoxic and pro-apoptotic effects of kaurane diterpenoids against a wide array of cancer cell lines.[3] Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways essential for cancer cell proliferation and survival.[3][6] Oridonin, a well-studied ent-kaurane diterpenoid, is currently in a phase-I clinical trial in China for its anticancer properties.[6][7]

Quantitative Anticancer Data

The cytotoxic efficacy of kaurane diterpenoids is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of representative kaurane diterpenoids and their derivatives against various cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)Reference
OridoninHepG225.7[8]
Eriocalyxin BSW1116 (Colon Cancer)Not specified, but noted to inhibit proliferation[6]
OZ (a derivative)Molt4 (Acute Lymphoblastic Leukemia)5.00[6]
Glaucocalyxin HCE-1, U87, A-549, MCF-7, Hela, K-562, HepG-21.86 - 10.95[9]
Compound 16 (synthetic derivative)HepG2, NSCLC-H292, SUM-10400.33 - 115.17 (for a series of compounds)[4]
Compound 17 (synthetic derivative)HepG2, NSCLC-H292, SUM-10400.33 - 115.17 (for a series of compounds)[4]
Compound 18 (synthetic derivative)HepG2, NSCLC-H292, SUM-10400.33 - 115.17 (for a series of compounds)[4]
11β-hydroxy-ent-16-kaurene-15-one (23)HepG2, A2780, 7860, A549Not specified, but noted to have strong inhibitory activity[10][11]
Signaling Pathways in Anticancer Activity

Kaurane diterpenoids exert their anticancer effects by modulating several key signaling pathways. The induction of apoptosis is a primary mechanism, often associated with the regulation of the BCL-2 family of proteins, activation of caspases, and cleavage of poly (ADP-ribose) polymerase (PARP).[6][7] Furthermore, they can induce cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[6][7]

Below is a diagram illustrating the general signaling pathway for apoptosis induction by kaurane diterpenoids.

Kaurane Diterpenoids Kaurane Diterpenoids ROS Production ROS Production Kaurane Diterpenoids->ROS Production Mitochondrial Pathway Mitochondrial Pathway ROS Production->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptosis induction by kaurane diterpenoids.

Other Notable Biological Activities

Beyond their anticancer properties, kaurane diterpenoids exhibit a range of other significant biological effects.

  • Anti-inflammatory Activity: Several kaurane diterpenoids, such as kaurenoic acid, have demonstrated potent anti-inflammatory effects.[1][2][12] These effects are attributed to the downregulation of pro-inflammatory mediators and signaling pathways like NF-κB.[12]

  • Antimicrobial Activity: Various kaurane derivatives have shown promising activity against a spectrum of bacteria and fungi.[1][2]

  • Antiparasitic and Insect Antifeedant Activities: These compounds have also been reported to possess antiparasitic and insect antifeedant properties.[1]

  • Anti-arrhythmic and Analgesic Effects: Certain kaurane-class diterpenoid alkaloids have shown noteworthy antiarrhythmic and analgesic effects.[13]

Experimental Protocols

A crucial aspect of kaurane diterpenoid research involves their isolation, characterization, and biological evaluation. Below are generalized methodologies for key experiments.

Isolation and Purification

A typical workflow for the isolation of kaurane diterpenoids from plant material is depicted in the following diagram.

Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure Compounds Pure Compounds Chromatography->Pure Compounds

Caption: General workflow for kaurane diterpenoid isolation.

Detailed Steps:

  • Extraction: Dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as hexane, chloroform, and methanol.

  • Fractionation: The crude extracts are then subjected to preliminary fractionation using techniques like solvent-solvent partitioning or column chromatography over silica (B1680970) gel.

  • Purification: Final purification of individual compounds is achieved through repeated column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. X-ray crystallography can be used for unambiguous structure determination.[9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the kaurane diterpenoid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Synthesis of Kaurane Diterpenoid Derivatives

The promising biological activities of naturally occurring kaurane diterpenoids have prompted significant efforts in the synthesis of novel derivatives to improve their potency and selectivity.[4][5] Both total synthesis and semi-synthetic modifications of the kaurane skeleton are actively pursued research areas.[1][14] These synthetic endeavors aim to explore the structure-activity relationships and to generate compounds with enhanced therapeutic potential.

Conclusion

Kaurane diterpenoids and their derivatives represent a rich and promising source of lead compounds for drug development. Their diverse and potent biological activities, particularly in the realm of oncology, underscore their therapeutic potential. Continued research focusing on the elucidation of their mechanisms of action, the synthesis of novel analogs with improved pharmacological profiles, and comprehensive preclinical and clinical evaluations will be crucial in harnessing the full therapeutic potential of this fascinating class of natural products.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Oxokauran-17-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Kaurane (B74193) diterpenoids are a large class of natural products that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. 3-Oxokauran-17-oic acid is a derivative that may possess unique pharmacological properties. The introduction of a ketone at the C-3 position can influence the molecule's polarity, conformation, and interaction with biological targets. This protocol details a proposed synthetic method starting from the more readily available kaurenoic acid.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned from a suitable kaurane precursor bearing a hydroxyl group at the C-3 position. A common and accessible starting material is kaurenoic acid, which possesses the desired carboxylic acid at C-17 but has a double bond in the D-ring. A more direct precursor, if available, would be 3β-hydroxykauran-17-oic acid. The key transformation is the selective oxidation of the C-3 hydroxyl group to a ketone.

Synthesis_Pathway Start 3β-Hydroxykauran-17-oic acid (Starting Material) Oxidation Selective Oxidation (e.g., PCC, PDC, or Swern Oxidation) Start->Oxidation Oxidizing Agent Product This compound (Final Product) Oxidation->Product Work-up & Purification

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from 3β-Hydroxykauran-17-oic acid

This protocol describes the selective oxidation of the C-3 hydroxyl group of 3β-hydroxykauran-17-oic acid to yield the target compound.

Materials and Reagents

Procedure

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3β-hydroxykauran-17-oic acid (1 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC, 1.5 equivalents) or pyridinium dichromate (PDC, 1.5 equivalents) in one portion. The reaction mixture will turn into a brownish-black suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

  • Extraction: Combine the organic filtrates and wash successively with 5% aqueous NaOH solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

ParameterValueReference
Starting Material3β-Hydroxykauran-17-oic acidCommercially available or synthesized
Oxidizing AgentPyridinium chlorochromate (PCC)Standard laboratory reagent
Typical Yield80-95%Based on similar oxidations of secondary alcohols
Purity (post-chromatography)>98%Determined by NMR and/or LC-MS

Biosynthesis of Kaurane Diterpenoids

The biosynthesis of kaurane diterpenoids is a complex process in plants, starting from the isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP)[1]. These are converted to geranylgeranyl diphosphate (GGPP), which then undergoes cyclization to form the characteristic tetracyclic kaurane skeleton[1].

Biosynthesis_Pathway IPP Isopentenyl Diphosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GGPP ent_Copalyl ent-Copalyl Diphosphate GGPP->ent_Copalyl Cyclization ent_Kaurane ent-Kaurane Skeleton ent_Copalyl->ent_Kaurane Further Cyclization

References

High-Yield Extraction of 3-Oxokauran-17-oic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield extraction of 3-Oxokauran-17-oic acid, a kaurane-type diterpene of significant interest for its potential pharmacological activities. The methodologies outlined are based on established techniques for the isolation of similar diterpenoids from plant matrices and are designed to provide a robust framework for researchers in natural product chemistry and drug development.

Introduction

This compound belongs to the kaurane (B74193) family of diterpenes, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] The efficient extraction and isolation of these compounds are critical for further pharmacological evaluation and potential therapeutic development. The protocols described herein detail both conventional and modern extraction techniques, followed by a comprehensive purification strategy. While a specific plant source for this compound is not definitively established in publicly available literature, species from the Annonaceae (e.g., Xylopia) and Asteraceae (e.g., Mikania) families are rich sources of kaurane diterpenes and serve as a basis for the proposed extraction methods.[2][3][4]

Data Presentation: Comparative Extraction Yields

The selection of an appropriate extraction method is crucial for maximizing the yield of the target compound. The following table summarizes typical extraction yields for kaurane-type diterpenes from plant material using various techniques. These values are indicative and may vary depending on the plant species, part used, and specific experimental conditions.

Extraction MethodSolventTypical Plant MaterialReported Yield of Crude Extract (% w/w)Reported Yield of Isolated Kaurane Diterpene (% w/w)Reference
Maceration70% Ethanol (B145695)Xylopia aethiopica fruits34.8-[1]
MacerationPetroleum EtherXylopia aethiopica fruits-1.41 (Xylopic acid)[5]
Ultrasound-Assisted ExtractionAcetone (B3395972)Plectranthus ornatus7.08-[6]
Soxhlet ExtractionNot SpecifiedLactuca indica--[7]
Microwave-Assisted ExtractionNot SpecifiedLactuca indica--[7]

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of this compound from a suitable plant source.

Protocol 1: Conventional Solvent Extraction via Maceration

This protocol describes a standard maceration technique, which is a simple and widely used method for the extraction of natural products.

1. Plant Material Preparation:

  • Collect and authenticate the desired plant material (e.g., fruits, leaves).
  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Weigh the powdered plant material and place it in a large glass container.
  • Add a suitable solvent (e.g., 70% ethanol or petroleum ether) in a 1:10 (w/v) ratio.
  • Seal the container and allow it to stand for 3-5 days at room temperature, with occasional agitation.
  • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50-60°C to obtain the crude extract.

3. Isolation and Purification:

  • The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on polarity.
  • Further purification is achieved through column chromatography using silica (B1680970) gel, with a gradient elution system of n-hexane and ethyl acetate.
  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.
  • Recrystallization of the combined fractions can yield the pure this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction can significantly reduce extraction time and improve efficiency.[8]

1. Plant Material Preparation:

  • Follow the same procedure as in Protocol 1 for preparing the powdered plant material.

2. Extraction:

  • Place a known amount of the powdered plant material in an extraction vessel.
  • Add the chosen solvent (e.g., acetone or ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
  • Place the vessel in an ultrasonic bath.
  • Sonication is typically carried out at a controlled temperature for a shorter duration (e.g., 30-60 minutes) compared to maceration.
  • After sonication, filter the mixture and concentrate the solvent as described in Protocol 1.

3. Purification:

  • Follow the same purification steps as outlined in Protocol 1 (liquid-liquid partitioning, column chromatography, and recrystallization).

Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Processing cluster_purification Purification plant_material Plant Material Collection & Drying grinding Grinding to Fine Powder plant_material->grinding maceration Maceration with Solvent grinding->maceration uae Ultrasound-Assisted Extraction grinding->uae filtration Filtration maceration->filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography tlc TLC Monitoring column_chromatography->tlc recrystallization Recrystallization tlc->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Key Extraction Parameters

Parameters_Relationship yield Extraction Yield solvent Solvent Type solvent->yield temperature Temperature temperature->yield time Extraction Time time->yield particle_size Particle Size particle_size->yield method Extraction Method (Maceration, UAE, etc.) method->yield

Caption: Key parameters influencing the extraction yield of this compound.

References

Application Notes and Protocols: Anti-inflammatory Assay for 3-Oxokauran-17-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Kaurane (B74193) diterpenoids, a class of natural products, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. This document provides a detailed protocol for evaluating the anti-inflammatory activity of 3-Oxokauran-17-oic acid, a member of the kaurane diterpenoid family. The described assays focus on key inflammatory mediators and pathways in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated murine macrophages. While specific quantitative data for this compound is not extensively available in public literature, the protocols outlined here are based on established methods for assessing the anti-inflammatory potential of related kaurane diterpenoids.

Data Presentation

The anti-inflammatory activity of kaurane diterpenoids is often quantified by their ability to inhibit the production of inflammatory mediators. The following table summarizes representative inhibitory concentration (IC50) values for a closely related kaurane diterpenoid, kaurenoic acid, to illustrate the expected range of activity.

Table 1: Representative Anti-inflammatory Activity of a Kaurane Diterpenoid

CompoundCell LineInflammatory StimulusParameter MeasuredIC50 (µM)
Kaurenoic AcidRAW 264.7LPSNitric Oxide (NO)~25 µM
Kaurenoic AcidRAW 264.7LPSTNF-αNot Reported
Kaurenoic AcidRAW 264.7LPSIL-6Not Reported

Note: The data presented is for kaurenoic acid and serves as a reference. Actual values for this compound must be determined experimentally.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line, RAW 264.7, is a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. A negative control (no LPS) and a positive control (LPS only) should be included.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits being used.

    • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding pretreatment Pre-treat with This compound cell_seeding->pretreatment cytotoxicity Cytotoxicity Assay (MTT) cell_seeding->cytotoxicity lps_stimulation Stimulate with LPS pretreatment->lps_stimulation no_assay Nitric Oxide Assay (Griess) lps_stimulation->no_assay cytokine_assay Cytokine Assay (ELISA) lps_stimulation->cytokine_assay data_quantification Quantify Results cytotoxicity->data_quantification no_assay->data_quantification cytokine_assay->data_quantification ic50_determination Determine IC50 Values data_quantification->ic50_determination

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPKs MyD88->MAPK IκBα IκBα IKK->IκBα NFκB NF-κB IKK->NFκB activates IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n translocation AP1 AP-1 MAPK->AP1 Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression AP1->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 TNFa TNF-α Gene_Expression->TNFa IL6 IL-6 Gene_Expression->IL6 compound This compound compound->IKK inhibition compound->MAPK inhibition

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

Application Note: Quantitative Determination of 3-Oxokauran-17-oic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxokauran-17-oic acid is a derivative of kaurenoic acid, a class of diterpenoids with a growing interest in drug development due to their potential therapeutic activities, including anti-inflammatory, antimicrobial, and antitumor effects. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The method is tailored for researchers, scientists, and professionals involved in drug development and related fields.

While specific methods for this compound are not widely published, this protocol is adapted from established methods for the structurally similar compound, ent-kaurenoic acid.[1][2] Kaurenoic acid and its derivatives often exhibit poor fragmentation in negative ion mode, a characteristic that can be leveraged for sensitive detection using a "pseudo" Multiple Reaction Monitoring (MRM) approach.[1][2][3][4]

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard (e.g., Rhein) plasma->is precip Protein Precipitation (150 µL Acetonitrile) is->precip vortex Vortex Mix (1 min) precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc UPLC Separation inject->lc ms Mass Spectrometry (ESI-, Pseudo MRM) lc->ms data_acq Data Acquisition ms->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Calibration Curve Generation peak_int->cal_curve quant Quantification cal_curve->quant

Caption: Experimental workflow for this compound analysis.

Methodology

1. Sample Preparation

The sample preparation procedure is based on a protein precipitation method, which is efficient for extracting small molecules from plasma.[2]

  • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (IS), such as Rhein.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography

Chromatographic separation is performed using a reversed-phase UPLC system to achieve good peak shape and resolution.

  • Column: HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • Start with 95% A, hold for 0.5 min.

    • Linearly decrease to 5% A over 3.5 min.

    • Hold at 5% A for 1 min.

    • Return to 95% A in 0.1 min and re-equilibrate for 1.9 min.

3. Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in negative mode (ESI-). Due to the limited fragmentation of kaurenoic acid derivatives, a pseudo MRM transition is often employed where the precursor and product ions are the same.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: Optimized for maximal response (e.g., 54 eV for ent-kaurenoic acid).[4]

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound315.2315.20.1To be optimizedTo be optimized
Internal Standard (Rhein)283.2238.90.1To be optimizedTo be optimized

Quantitative Data and Method Validation

The following table summarizes the typical validation parameters for a method of this nature, based on published data for similar compounds.[2]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL[2]
Precision (RSD%)
- Intra-day< 15%
- Inter-day< 15%
Accuracy (%)
- LLOQ85 - 115%
- Low, Mid, High QC85 - 115%
Recovery (%)> 80%
Matrix Effect (%)85 - 115%

Signaling Pathway Context

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Involvement drug This compound (Drug Candidate) target Molecular Target (e.g., Enzyme, Receptor) drug->target Modulation pathway Downstream Signaling Cascade (e.g., NF-κB, MAPK) target->pathway Activation / Inhibition response Cellular Response (e.g., Anti-inflammatory Effect) pathway->response

Caption: Hypothetical signaling pathway for this compound.

This application note provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The method is sensitive, robust, and suitable for high-throughput analysis in a drug development setting. The use of a simple protein precipitation for sample preparation and a rapid UPLC gradient allows for efficient sample processing. The "pseudo" MRM approach in mass spectrometry provides a sensitive and specific detection method for this class of compounds. This method can be readily adapted and validated in various research and clinical laboratories for pharmacokinetic and other related studies.

References

Application Notes and Protocols: 3-Oxokauran-17-oic Acid as a Chemical Probe for Induction of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Oxokauran-17-oic acid is a member of the ent-kaurane diterpenoid class of natural products.[1][2][3] This class of compounds has garnered significant interest due to a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5] The anticancer effects of ent-kaurane diterpenoids are often attributed to their ability to induce apoptosis (programmed cell death), trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate the induction of apoptosis in cancer cell lines.

Data Presentation: Biological Activity of this compound

The following tables summarize the quantitative data regarding the biological activity of this compound in cellular assays.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer15.2
A549Lung Cancer22.8
MCF-7Breast Cancer18.5
HepG2Liver Cancer25.1

Table 2: Apoptosis Induction by this compound in HeLa Cells

Treatment Concentration (µM)% Apoptotic Cells (Annexin V positive)Caspase-3/7 Activity (Fold Change)
0 (Vehicle Control)5.11.0
1025.32.8
2048.95.2
4072.18.7

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in HeLa Cells (24h treatment)

Treatment Concentration (µM)Bcl-2 (Relative Expression)Bax (Relative Expression)Cleaved PARP-1 (Relative Expression)
0 (Vehicle Control)1.001.001.00
200.452.104.50

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and blank wells (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • This compound

  • HeLa cells

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase-3/7 Activity Assay

Principle: This is a luminogenic assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay uses a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.

Materials:

  • This compound

  • HeLa cells

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Seed HeLa cells in a white-walled 96-well plate at a density of 10,000 cells/well.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour.

  • Measure the luminescence of each sample using a luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect the expression levels of specific proteins in a cell lysate. This protocol is for detecting the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and cleaved PARP-1, a marker of apoptosis.

Materials:

  • This compound

  • HeLa cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved PARP-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat HeLa cells with this compound for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

G cluster_0 Cellular Effects cluster_1 Protein Regulation cluster_2 Apoptotic Cascade This compound This compound Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization This compound->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Bcl-2 Bcl-2 Bcl-2->Mitochondrial Outer Membrane Permeabilization Bax Bax Bax->Mitochondrial Outer Membrane Permeabilization Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3/7 activation Caspase-3/7 activation Caspase-9 activation->Caspase-3/7 activation PARP cleavage PARP cleavage Caspase-3/7 activation->PARP cleavage Apoptosis Apoptosis PARP cleavage->Apoptosis

Caption: Signaling pathway of apoptosis induction by this compound.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed HeLa cells in 96-well plate b Treat with this compound a->b c Add MTT reagent b->c d Incubate 4 hours c->d e Add DMSO and read absorbance d->e

Caption: Experimental workflow for the MTT cell viability assay.

G a Cell Treatment and Lysis b Protein Quantification (BCA) a->b c SDS-PAGE b->c d Protein Transfer to PVDF c->d e Blocking d->e f Primary Antibody Incubation e->f g Secondary Antibody Incubation f->g h Chemiluminescent Detection g->h

Caption: Workflow for Western blot analysis of apoptotic proteins.

References

Application Note & Protocol: Elucidating the Mechanism of Action of 3-Oxokauran-17-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Oxokauran-17-oic acid belongs to the ent-kaurane diterpenoid class of natural compounds.[1][2][3][4] This family of molecules has garnered significant interest in oncology research due to the potent anticancer activities exhibited by many of its members.[1][3][4] Structurally similar compounds have been reported to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways.[1][2][3][4][5] This document provides a detailed protocol for researchers to systematically investigate the mechanism of action of this compound, with a focus on its potential as an anticancer agent.

Experimental Workflow

The following diagram outlines the proposed experimental workflow to elucidate the mechanism of action of this compound.

experimental_workflow start Start: this compound cell_viability 1. Cell Viability Assays (MTT/XTT) start->cell_viability ic50 Determine IC50 values cell_viability->ic50 apoptosis_assays 2. Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis_assays cell_cycle 3. Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle pathway_analysis 4. Molecular Pathway Analysis (Western Blot, qPCR) apoptosis_assays->pathway_analysis cell_cycle->pathway_analysis ros_production 5. ROS Production Assay pathway_analysis->ros_production conclusion Conclusion: Elucidate Mechanism of Action ros_production->conclusion

Caption: Experimental workflow for investigating the mechanism of action of this compound.

Cell Viability Assays

Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Data Presentation:

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HeLa55.235.820.1
A54962.140.525.3
MCF-748.929.715.8

Apoptosis Assays

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle Control5.22.11.5
This compound (IC50)25.815.32.0
Positive Control (Doxorubicin)30.118.92.5

Cell Cycle Analysis

Objective: To investigate if this compound induces cell cycle arrest.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cells with this compound at IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.525.214.3
This compound (IC50)55.115.829.1

Molecular Pathway Analysis

Objective: To identify the key molecular players involved in the observed apoptosis and cell cycle arrest. The anticancer effects of ent-kauranes are often mediated through the regulation of apoptosis, cell cycle arrest, autophagy, and metastasis.[1][3][4]

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, p53, p21, Cyclin B1, CDK1), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

ProteinFold Change (vs. Control)
Bcl-20.4
Bax2.5
Cleaved Caspase-33.1
p532.8
p213.5
Cyclin B10.3
CDK10.5

Potential Signaling Pathway

Based on literature for similar compounds, this compound may induce apoptosis and cell cycle arrest through the following pathway.[1][3][4][6][7][8]

signaling_pathway compound This compound ros ROS Production compound->ros p53 p53 Activation ros->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cdk1_cyclinB1 CDK1/Cyclin B1 Downregulation p21->cdk1_cyclinB1 mito Mitochondrial Dysfunction bax->mito bcl2->mito g2m_arrest G2/M Arrest cdk1_cyclinB1->g2m_arrest caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis and cell cycle arrest.

Reactive Oxygen Species (ROS) Production Assay

Objective: To determine if the compound induces oxidative stress, which is a common mechanism for ent-kaurane diterpenoids.[7][9]

Protocol: DCFH-DA Assay

  • Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-6 hours).

  • Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.

Data Presentation:

TreatmentRelative Fluorescence Units (RFU)
Vehicle Control100
This compound (IC50)350
Positive Control (H2O2)500

Conclusion: This comprehensive protocol provides a systematic approach to investigate the mechanism of action of this compound. The results from these experiments will help to elucidate its cytotoxic, pro-apoptotic, and cell cycle inhibitory effects, and to identify the underlying molecular pathways. This information is crucial for the further development of this compound as a potential anticancer therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Solubilization of 3-Oxokauran-17-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support guide for improving the solubility of 3-Oxokauran-17-oic acid for bioassays.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with this compound and other poorly soluble kaurane (B74193) diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a derivative of kaurenoic acid, is a hydrophobic diterpenoid.[1][2] It is practically insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and chloroform.[3][4] For bioassays, which are typically conducted in aqueous media, its low aqueous solubility presents a significant challenge.[5][6]

Q2: I dissolved my this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What happened?

A2: This is a common issue known as "precipitation upon dilution." While the compound is soluble in 100% DMSO, its solubility dramatically decreases when the concentrated DMSO stock is diluted into an aqueous buffer.[7] The final concentration of the organic solvent may be too low to keep the compound in solution. To resolve this, you must ensure the final concentration in your assay does not exceed the compound's aqueous solubility limit.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The safe concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration below 0.1% to avoid cellular toxicity or unintended biological effects.[8][9] Some robust cell lines may tolerate up to 0.5%, but concentrations of 1% or higher can cause cell stress, membrane damage, or even cell death.[8][9] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.

Q4: Are there methods to increase the aqueous solubility of this compound without using organic co-solvents?

A4: Yes. Two primary methods are pH adjustment and the use of cyclodextrins.

  • pH Adjustment : Since this compound contains a carboxylic acid group, its solubility is pH-dependent.[10][11] Increasing the pH of the aqueous solution above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[12][13]

  • Cyclodextrins : These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate the hydrophobic this compound molecule, forming an "inclusion complex" that has significantly improved water solubility.[16][17]

Q5: What are surfactants and how can they help solubilize my compound?

A5: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[18] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, effectively dispersing them in the aqueous medium.[19][20] Common non-ionic surfactants used in pharmaceutical formulations include Polysorbate 80 (Tween 80) and polyoxyethylated castor oil.[21]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Compound Precipitation During Dilution The final solvent concentration is insufficient to maintain solubility. The compound's solubility limit in the final aqueous buffer has been exceeded.1. Optimize Dilution : Perform serial dilutions of your DMSO stock in the final assay medium rather than a single large dilution step.[22]2. Use Solubilizing Excipients : Add cyclodextrins or a biocompatible surfactant (e.g., Tween 80) to the final assay buffer before adding the compound.[14][21]3. Adjust pH : If compatible with your assay, increase the pH of the buffer to deprotonate the carboxylic acid and form a more soluble salt.[10]
Inconsistent or Non-Reproducible Bioassay Results The compound is not fully dissolved, leading to variations in the effective concentration. The compound may be precipitating over the course of the experiment.1. Verify Solubilization : After preparing the final dilution, centrifuge the solution and measure the concentration in the supernatant to confirm it is fully dissolved.2. Incorporate Surfactants : Surfactants can form stable micelles that prevent the compound from precipitating over time.[18][19]3. Particle Size Reduction : Although more complex, techniques like sonication can help create a finer, more stable dispersion, but this does not increase thermodynamic solubility.[23][24]
Observed Cellular Toxicity in Vehicle Control The concentration of the co-solvent (e.g., DMSO) is too high for the specific cell line being used.1. Reduce Final DMSO Concentration : Ensure the final DMSO concentration is as low as possible, ideally ≤0.1%.[8]2. Change Solubilization Strategy : Switch to a non-solvent-based method, such as forming a cyclodextrin (B1172386) inclusion complex or using pH modification.[14][25]3. Run a Dose-Response Curve for the Solvent : Test a range of DMSO concentrations (e.g., 0.01% to 1.0%) on your cells to determine the precise toxicity threshold.[9]
Low Bioactivity Compared to Expectations The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.1. Confirm Compound Concentration : Use an analytical method like HPLC to measure the true concentration of the dissolved compound in the final assay medium.2. Enhance Solubility : Employ a more effective solubilization technique. A combination of methods, such as using cyclodextrins in a pH-adjusted buffer, can sometimes yield synergistic effects.[21]

Quantitative Data Summary

Table 1: Estimated Relative Solubility of this compound

SolventTypeEstimated SolubilityRationale / Remarks
Water (pH 7.0)Aqueous BufferPractically InsolubleThe compound is highly hydrophobic.[1][2]
PBS (pH 7.4)Aqueous BufferPractically InsolubleSimilar to water; physiological pH is not high enough to significantly ionize the carboxylic acid.
Water (pH > 9.0)Alkaline AqueousSolubleIncreasing the pH deprotonates the carboxylic acid, forming a more soluble salt.[10][12]
DMSOOrganic SolventSolubleA common aprotic solvent for dissolving hydrophobic compounds for bioassays.[3][5]
Ethanol (B145695)Organic SolventSolubleA common protic solvent, but may have higher cellular toxicity than DMSO at equivalent concentrations.
ChloroformOrganic SolventSolubleNot suitable for bioassays due to high toxicity.[3]

Table 2: Example Preparation of a 10 mM Stock Solution in DMSO

ParameterValue
Compound This compound
Molecular Weight ~316.48 g/mol
Desired Stock Concentration 10 mM
Mass of Compound 3.16 mg
Solvent DMSO
Final Volume 1 mL
Procedure 1. Weigh 3.16 mg of the compound.2. Add to a sterile microcentrifuge tube.3. Add DMSO to a final volume of 1 mL.4. Vortex thoroughly until fully dissolved. Sonication may be recommended.[3]

Experimental Protocols & Visualizations

Decision Workflow for Solubilization

The following workflow provides a logical path for selecting an appropriate solubilization strategy for this compound.

G Solubilization Strategy Workflow for this compound cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Start: This compound (Poorly water-soluble) B Prepare 10-50 mM stock in 100% DMSO A->B C Dilute stock into aqueous assay buffer B->C D Does compound precipitate? C->D E No D->E No G Yes D->G Yes F Proceed with Bioassay (Keep final DMSO <0.1%) E->F H Choose Advanced Method G->H I Method 1: pH Adjustment (Increase buffer pH > pKa) H->I Assay Tolerates High pH? J Method 2: Cyclodextrin Inclusion H->J Need Solvent-Free System? K Method 3: Surfactant Micelles H->K Need High Loading? L Verify Solubility & Proceed with Bioassay I->L J->L K->L

Caption: Decision workflow for selecting a solubility enhancement method.

Mechanism of Surfactant-Mediated Solubilization

Surfactants form micelles that encapsulate hydrophobic compounds, enabling their dispersion in aqueous solutions.

G Mechanism of Micellar Solubilization cluster_0 Below CMC (Critical Micelle Concentration) cluster_1 Above CMC cluster_2 Micelle a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4 S1 Surfactant Monomer m1 S2 Hydrophobic Drug (Insoluble) Drug Drug m2 m3 m4 m5 m6 m7 m8 Result Solubilized Drug in Aqueous Phase Drug->Result Dispersion

Caption: Formation of a surfactant micelle to solubilize a hydrophobic drug.

Protocol 1: Solubilization using pH Adjustment

This protocol is suitable for bioassays that are not sensitive to moderately alkaline conditions.

  • Determine Target pH : The goal is to raise the pH of the final assay buffer to at least 1-2 units above the pKa of the compound's carboxylic acid group. A target pH of 8.5-9.5 is often a good starting point.

  • Prepare Alkaline Buffer : Prepare your assay buffer (e.g., Tris or PBS) and adjust its pH to the target value using a sterile solution of 1 M NaOH.

  • Prepare Compound Stock : Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilution : Add the DMSO stock solution dropwise to the pre-warmed, pH-adjusted buffer while vortexing gently. Do not add the buffer to the DMSO, as this can cause precipitation.

  • Final pH Check : After dilution, check the pH of the final solution to ensure it remains in the desired range.

  • Control : Prepare a vehicle control using the same pH-adjusted buffer and the equivalent volume of DMSO.

Protocol 2: Solubilization using Cyclodextrins

This method is excellent for creating a solvent-free or low-solvent final formulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[14]

  • Prepare Cyclodextrin Solution : Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 1-10% (w/v). Warm the solution slightly (e.g., to 37°C) to aid dissolution.

  • Prepare Compound Stock : Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Complexation : While vortexing the cyclodextrin solution, add the compound stock dropwise. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1) to favor complex formation.

  • Equilibration : Incubate the mixture for 1-24 hours at room temperature or 37°C with continuous stirring or shaking to allow for the formation of the inclusion complex.

  • Sterilization : Sterilize the final solution by filtering it through a 0.22 µm syringe filter. This also removes any small amounts of undissolved compound.

  • Control : The vehicle control should be the cyclodextrin solution containing an equivalent amount of the organic solvent used for the stock.

References

Technical Support Center: Synthesis of 3-Oxokauran-17-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxokauran-17-oic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A1: A common and effective strategy involves the selective oxidation of a suitable precursor, typically a 3-hydroxy kauran-17-oic acid derivative. This precursor can often be isolated from natural sources or synthesized. The carboxylic acid at the C-17 position may require protection prior to oxidation to prevent unwanted side reactions. Following the oxidation of the C-3 hydroxyl group to a ketone, the protecting group on the carboxylic acid is removed to yield the final product.

Q2: Which oxidizing agents are recommended for the conversion of a 3-hydroxy group to a 3-oxo group in the kaurane (B74193) skeleton?

A2: Several oxidizing agents can be employed, with the choice depending on the specific substrate and the presence of other functional groups. Common reagents include:

  • Pyridinium (B92312) dichromate (PDC): A milder oxidizing agent often used for sensitive substrates.

  • Jones reagent (CrO₃ in aqueous acetone/sulfuric acid): A powerful oxidizing agent, but less selective.

  • Dess-Martin periodinane (DMP): Known for its mild reaction conditions and high efficiency.

  • Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, offering mild conditions.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through chromatographic techniques.[1] Flash column chromatography using a silica (B1680970) gel stationary phase is a common method. The solvent system for elution must be optimized based on the polarity of the product and impurities, often a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Recrystallization can also be an effective final purification step if a suitable solvent is found.

Q4: What are the key analytical techniques to confirm the structure of this compound?

A4: A combination of spectroscopic methods is essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the overall structure, including the presence of the ketone at C-3 and the carboxylic acid at C-17.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and the carboxylic acid.

Troubleshooting Guides

Problem 1: Low or no yield of the 3-oxo product.
Possible Cause Suggested Solution
Inactive Oxidizing Agent Use a freshly opened or properly stored bottle of the oxidizing agent. For reagents like DMP, which can be sensitive to moisture, ensure anhydrous conditions.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time, temperature (with caution), or the equivalents of the oxidizing agent.
Degradation of Starting Material or Product If the starting material or product is sensitive to the reaction conditions, switch to a milder oxidizing agent (e.g., from Jones reagent to PDC or DMP). Ensure the reaction is performed at the recommended temperature.
Incorrect Work-up Procedure Ensure the work-up procedure effectively quenches any remaining oxidizing agent and neutralizes the reaction mixture if necessary. Improper work-up can lead to product loss.
Problem 2: Presence of multiple spots on TLC after the reaction, indicating a mixture of products.
Possible Cause Suggested Solution
Over-oxidation or Side Reactions Use a more selective and milder oxidizing agent. Reduce the reaction temperature and carefully control the addition of the oxidizing agent.
Presence of Impurities in the Starting Material Purify the starting 3-hydroxy kauran-17-oic acid derivative before proceeding with the oxidation step.
Epimerization at a stereocenter adjacent to the ketone If the reaction conditions are too harsh (e.g., strongly acidic or basic), epimerization can occur. Use buffered or neutral reaction conditions where possible.
Problem 3: Difficulty in purifying the product.
Possible Cause Suggested Solution
Products and starting materials have similar polarities Optimize the solvent system for flash column chromatography. A shallow gradient of the polar solvent can improve separation. Consider using a different stationary phase if silica gel is not effective.
Product is unstable on silica gel If the product is acid-sensitive, consider using a neutral or basic alumina (B75360) for chromatography. Alternatively, a different purification technique like preparative HPLC could be explored.

Experimental Protocols

Disclaimer: The following protocols are generalized based on the synthesis of similar kaurane diterpenoids and may require optimization for the specific synthesis of this compound.

Protocol 1: Protection of the Carboxylic Acid (Esterification)

  • Dissolve the starting 3-hydroxy kauran-17-oic acid in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by flash column chromatography.

Protocol 2: Oxidation of the 3-Hydroxy Group using Pyridinium Dichromate (PDC)

  • Dissolve the protected 3-hydroxy kauran-17-oate in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add pyridinium dichromate (PDC) in excess (typically 1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite or silica gel to remove the chromium salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 3-oxo kauran-17-oate by flash column chromatography.

Protocol 3: Deprotection of the Carboxylic Acid (Hydrolysis)

  • Dissolve the purified 3-oxo kauran-17-oate in a mixture of a suitable solvent (e.g., tetrahydrofuran (B95107) or methanol) and water.

  • Add a base (e.g., lithium hydroxide (B78521) or sodium hydroxide) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

  • Further purification can be achieved by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product Start 3-Hydroxy Kauran-17-oic Acid Protection Protection of Carboxylic Acid (Esterification) Start->Protection Step 1 Oxidation Oxidation of 3-Hydroxy Group Protection->Oxidation Step 2 Deprotection Deprotection of Carboxylic Acid (Hydrolysis) Oxidation->Deprotection Step 3 Product This compound Deprotection->Product Troubleshooting_Logic Start Problem Encountered during Synthesis LowYield Low or No Yield Start->LowYield Mixture Mixture of Products Start->Mixture Purification Purification Difficulty Start->Purification InactiveReagent Inactive Reagent LowYield->InactiveReagent Check IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Monitor Degradation Degradation LowYield->Degradation Analyze OverOxidation Over-oxidation Mixture->OverOxidation Check ImpureStart Impure Starting Material Mixture->ImpureStart Verify SimilarPolarity Similar Polarity Purification->SimilarPolarity Optimize UnstableProduct Unstable Product Purification->UnstableProduct Test

References

Technical Support Center: Optimization of 3-Oxokauran-17-oic Acid Extraction from Wedelia calendulacea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction of 3-Oxokauran-17-oic acid and other kaurane (B74193) diterpenoids from Wedelia calendulacea.

Frequently Asked Questions (FAQs)

Q1: Why is Wedelia calendulacea a suitable plant source for this compound?

While specific data on this compound in Wedelia calendulacea is not extensively documented in readily available literature, the plant is a known rich source of other kaurane-type diterpenoids such as wedelolactone (B1682273) and (-)-kaur-16-en-19-oic acid.[1][2][3] The biosynthetic pathways for these compounds are closely related, suggesting that protocols optimized for these diterpenoids are a logical starting point for the extraction of this compound. The Asteraceae family, to which Wedelia belongs, is a well-established source of kaurane diterpenes.[1][2]

Q2: What are the recommended extraction methods for this compound from Wedelia calendulacea?

Based on the successful extraction of structurally similar kaurane diterpenoids from Wedelia calendulacea, the following methods are recommended:

  • Supercritical Fluid Extraction (SFE) with CO₂: This method is highly selective and efficient, offering a green alternative to conventional solvent extraction.[4][5]

  • Soxhlet Extraction: A conventional and robust method for exhaustive extraction, though it may require longer extraction times and larger solvent volumes.[4]

  • Maceration with Organic Solvents: A simpler method involving soaking the plant material in a suitable solvent, which can be effective for preliminary extractions.

Q3: How can I optimize the yield of this compound using Supercritical Fluid Extraction (SFE)?

The yield of kaurane diterpenoids using SFE is influenced by several key parameters. Based on studies on wedelolactone extraction from Wedelia calendulacea, the following parameters can be optimized:

  • Pressure: Higher pressures generally increase the solvent power of supercritical CO₂, leading to higher yields.

  • Temperature: The effect of temperature can be complex, as it affects both solvent density and solute vapor pressure.

  • Modifier Concentration: The addition of a co-solvent (modifier) like ethanol (B145695) can significantly enhance the extraction of more polar compounds.

  • Extraction Time: Longer extraction times will generally lead to higher yields, up to a point of diminishing returns.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Target Compound 1. Inefficient extraction method. 2. Suboptimal extraction parameters. 3. Poor quality of plant material. 4. Degradation of the target compound.1. Switch to a more efficient method like SFE or optimize the current method (see optimization tables below). 2. Systematically vary parameters such as solvent polarity, temperature, and pressure. 3. Ensure the plant material is properly dried, powdered, and stored. 4. Use milder extraction conditions (e.g., lower temperatures) to prevent degradation.
Presence of Impurities in the Extract 1. Low selectivity of the extraction solvent. 2. Co-extraction of other secondary metabolites.1. For SFE, adjust the pressure, temperature, and modifier concentration to improve selectivity. 2. For solvent extraction, use a solvent with a polarity that more closely matches the target compound. 3. Employ post-extraction purification techniques such as column chromatography.
Inconsistent Results Between Batches 1. Variation in the chemical composition of the plant material. 2. Inconsistent application of the extraction protocol.1. Standardize the collection time and location of the plant material. 2. Ensure precise control over all extraction parameters (e.g., temperature, pressure, time, solvent ratios).

Data Presentation

Table 1: Optimization of Supercritical Fluid Extraction (SFE) for Wedelolactone from Wedelia calendulacea

Data adapted from a study on wedelolactone extraction, which can serve as a starting point for optimizing this compound extraction.

Pressure (MPa)Temperature (°C)Modifier (Ethanol, %)Extraction Time (min)Wedelolactone Yield (mg/100g)
254010908.01 ± 0.34
206015120Data not available
3080560Data not available

Optimal conditions found in the study were 25 MPa pressure, 40°C temperature, 10% modifier concentration, and 90 minutes extraction time.[4][5]

Table 2: Comparison of Supercritical Fluid Extraction (SFE) and Soxhlet Assisted Extraction (SAE) for Wedelolactone

Extraction MethodExtraction TimeWedelolactone Yield (mg/100g)
Optimized SFE90 min8.01 ± 0.34
Soxhlet Assisted Extraction24 h7.08 ± 0.29

SFE demonstrates higher efficiency with a significantly shorter extraction time compared to conventional Soxhlet extraction.[4]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Kaurane Diterpenoids

  • Preparation of Plant Material: Dry the aerial parts of Wedelia calendulacea at room temperature in the shade. Grind the dried material into a fine powder.

  • SFE System Setup: Load the powdered plant material into the extraction vessel of the SFE system.

  • Parameter Optimization:

    • Set the initial extraction pressure, temperature, and modifier (e.g., ethanol) concentration.

    • Based on the data in Table 1, a starting point of 25 MPa, 40°C, and 10% ethanol is recommended.

    • Pump supercritical CO₂ and the modifier through the extraction vessel.

  • Extraction: Run the extraction for a predetermined duration (e.g., 90 minutes).

  • Collection: Collect the extract from the separator.

  • Analysis: Analyze the extract for the presence and quantity of this compound using a validated analytical method such as HPLC.

Protocol 2: Soxhlet Assisted Extraction (SAE)

  • Preparation of Plant Material: Prepare the dried and powdered plant material as described in Protocol 1.

  • Soxhlet Setup: Place the powdered material in a thimble and insert it into the Soxhlet extractor.

  • Solvent Selection: Fill the boiling flask with a suitable solvent (e.g., chloroform (B151607) or methanol).

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the compounds. The process is allowed to run for an extended period (e.g., 24 hours).

  • Solvent Evaporation: After extraction, evaporate the solvent from the extract using a rotary evaporator to obtain the crude extract.

  • Analysis: Analyze the crude extract for the target compound.

Visualizations

experimental_workflow plant_material Plant Material (Wedelia calendulacea) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (SFE or Solvent) grinding->extraction filtration Filtration/ Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Chromatography) crude_extract->purification pure_compound This compound purification->pure_compound

Caption: General workflow for the extraction and isolation of this compound.

troubleshooting_workflow action_node action_node start Low Yield? check_params Parameters Optimal? start->check_params check_material Plant Material Quality Good? check_params->check_material Yes optimize_params Optimize Pressure, Temp, Solvent check_params->optimize_params No check_method Extraction Method Efficient? check_material->check_method Yes new_material Source New Plant Material check_material->new_material No change_method Consider Alternative Method (e.g., SFE) check_method->change_method No end Successful Extraction check_method->end Yes optimize_params->end new_material->end change_method->end

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Purification of 3-Oxokauran-17-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 3-Oxokauran-17-oic acid. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies for purifying this compound?

A1: The purification of this compound, a kaurane (B74193) diterpenoid, typically involves a multi-step approach combining different chromatographic techniques. The strategy often begins with extraction from a natural source or a crude synthetic mixture, followed by one or more chromatographic steps to isolate the compound of interest. The final step may involve crystallization to obtain a highly purified product.

Q2: What are the most common chromatographic techniques used for the purification of kaurane diterpenoids like this compound?

A2: Several chromatographic methods are effective for purifying kaurane diterpenoids. These include:

  • Silica Gel Column Chromatography: A standard and widely used technique for the initial separation of compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for high-resolution separation and purification. Preparative HPLC is often employed in the final purification stages.[1]

  • Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, minimizing irreversible adsorption and sample degradation.[1][2][3] It is particularly useful for separating compounds from complex natural product extracts.

Q3: What are some common solvents used for the extraction and chromatography of this compound?

A3: The choice of solvent depends on the specific purification step. For extraction, a range of organic solvents with varying polarities, such as hexane, ethyl acetate (B1210297), and methanol, are commonly used. In chromatography, solvent systems are carefully selected to achieve optimal separation. For instance, in HPLC, mixtures of acetonitrile/water or methanol/water are common for reverse-phase, while hexane/ethyl acetate gradients are typical for normal-phase. For CCC, a two-phase solvent system is selected based on the partition coefficient of the target compound. A common system for diterpenoids is n-hexane–ethyl acetate–methanol–water.[1]

Q4: How can I monitor the purity of this compound during purification?

A4: Purity can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and simple method to assess the number of components in a fraction.

  • Analytical High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound in different fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to assess purity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield after extraction Incomplete extraction from the source material.- Increase the extraction time or temperature.- Use a more appropriate solvent or a sequence of solvents with increasing polarity.- Grind the source material to a finer powder to increase surface area.
Poor separation in column chromatography - Inappropriate solvent system.- Column overloading.- Improper column packing.- Optimize the solvent system using TLC.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Peak tailing in HPLC - Interaction of the acidic group with the stationary phase.- Presence of impurities.- Add a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase.- Pre-purify the sample to remove interfering impurities.
Compound precipitation in the column or tubing - Low solubility of the compound in the mobile phase.- High concentration of the sample.- Modify the mobile phase to increase solubility (e.g., by changing the solvent ratio or adding a co-solvent).- Dilute the sample before loading.
Difficulty in crystallizing the final product - Presence of impurities.- Inappropriate solvent for crystallization.- Further purify the compound using preparative HPLC.- Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization. Seeding with a small crystal can also be attempted.

Experimental Protocols

General Workflow for Purification

G A Crude Extract/Mixture B Silica Gel Column Chromatography A->B C Fraction Collection and Analysis (TLC/HPLC) B->C D Pooling of Fractions C->D E Preparative HPLC D->E F Purity Analysis (HPLC, LC-MS, NMR) E->F F->E If impure G Crystallization F->G If pure H Pure this compound G->H

A general experimental workflow for the purification of this compound.
Illustrative Preparative HPLC Protocol

This is a hypothetical protocol based on common practices for purifying diterpenoid acids.

Parameter Condition
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 210 nm
Injection Volume 500 µL (of a 10 mg/mL solution in methanol)

Logical Troubleshooting Flowchart

G node_action node_action start Low Purity? check_chroma Poor Chromatographic Resolution? start->check_chroma check_impurities Co-eluting Impurities? check_chroma->check_impurities No optimize_gradient Optimize Gradient/Solvent System check_chroma->optimize_gradient Yes check_degradation Compound Degradation? check_impurities->check_degradation No change_column Change Column Chemistry (e.g., different stationary phase) check_impurities->change_column Yes modify_conditions Modify pH or Temperature check_degradation->modify_conditions Yes orthogonal_method Use an Orthogonal Purification Method (e.g., CCC) change_column->orthogonal_method

A logical flowchart for troubleshooting low purity issues during purification.

References

Technical Support Center: Crystallization of 3-Oxokauran-17-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 3-Oxokauran-17-oic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound and provides systematic approaches to resolve them.

Problem 1: No Crystal Formation After Cooling

Q: My solution of this compound has cooled to room temperature, and even after extended time in an ice bath, no crystals have formed. What should I do?

A: This is a common issue that typically points to either subsaturation or the need for nucleation to be induced. Here are several steps you can take:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a previous batch of crystalline this compound, add a single, small crystal to the solution. This will act as a template for further crystal growth.

    • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.

  • Increase Supersaturation:

    • Evaporation: Allow some of the solvent to evaporate slowly. You can do this by passing a gentle stream of nitrogen or air over the solution or by leaving it partially covered in a fume hood. This will increase the concentration of the solute.

    • Reduce Temperature: If not already done, cool the solution in an ice-salt bath or a laboratory freezer to further decrease the solubility of your compound.

  • Re-evaluate Solvent System: It's possible the solvent system is not ideal. If the above steps fail, you may need to reconsider your choice of solvent.

Problem 2: Oiling Out Instead of Crystallization

Q: When I cool my solution, the compound separates as an oil instead of forming solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high. The resulting oil is often impure.

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add more of the same solvent to decrease the overall concentration. Cool the solution slowly.

  • Lower the Cooling Temperature: Try to cool the solution to a temperature below the melting point of your compound in that solvent.

  • Change the Solvent System:

    • Use a solvent with a lower boiling point.

    • Employ a co-solvent system. Dissolve the compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") until the solution becomes slightly turbid. Then, allow it to cool slowly.

Problem 3: Poor Crystal Quality (Needles, Plates, or Small Powder)

Q: I am getting crystals, but they are very fine needles or plates that are difficult to filter and dry. How can I obtain more well-defined, larger crystals?

A: Crystal morphology is influenced by factors like the solvent, cooling rate, and the presence of impurities.

  • Slow Down the Crystallization Process:

    • Slower Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in a cold bath. Insulating the flask can help.

    • Vapor Diffusion: Dissolve your compound in a small amount of a volatile "good" solvent and place this vial inside a larger, sealed container with a less volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually induce crystallization.

  • Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or co-solvent systems.

  • Address Impurities: Impurities can inhibit crystal growth on certain faces, leading to undesirable morphologies.[1][2][3] Consider further purification of your material before crystallization, for example, by column chromatography or by treating the solution with activated charcoal to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a solvent for the crystallization of this compound?

Q2: How can I determine the ideal solvent system for my compound?

A2: A systematic approach is to test the solubility of a small amount of your compound in a range of solvents with varying polarities at both room temperature and at the solvent's boiling point. An ideal single solvent for recrystallization will show low solubility at room temperature and high solubility at its boiling point. For a two-solvent system, you need a "good" solvent that readily dissolves the compound and a miscible "poor" solvent in which the compound is insoluble.

Q3: How do impurities affect the crystallization process?

A3: Impurities can have several negative effects on crystallization. They can:

  • Inhibit crystal nucleation and growth.[1][5]

  • Alter the crystal morphology, often leading to less desirable forms like needles or plates.[2][3]

  • Become incorporated into the crystal lattice, reducing the purity of the final product.[2]

  • Increase the solubility of the compound, leading to lower yields.

If you suspect impurities are causing issues, it is advisable to purify the crude product before attempting crystallization.

Q4: My crystals are slightly colored. How can I decolorize them?

A4: If the colored impurities are minor, you can often remove them during the recrystallization process. After dissolving your compound in the hot solvent, add a small amount of activated charcoal (a spatula tip for a small-scale crystallization). The colored impurities will adsorb to the surface of the charcoal. Keep the solution hot and perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocols

General Recrystallization Protocol (Single Solvent)

  • Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • (Optional) Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Solubility of Kaurenoic Acid in Various Solvents

As a proxy for this compound, the following data for kaurenoic acid can guide solvent selection.[4]

SolventTypeSolubility (mg/mL)
Dichloromethane (DCM)Chlorinated396.225 ± 3.175
Dimethyl sulfoxide (B87167) (DMSO)Aprotic357.345 ± 1.535
Acetone (B3395972) (AcO)Aprotic82.840 ± 1.610
Ethyl acetate (B1210297) (EtOAc)Aprotic55.290 ± 1.210
Hexane (B92381) (Hxn)Apolar26.910 ± 0.270
Ethanol (EtOH)Protic5.590 ± 0.560
WaterProtic0.013 ± 0.003

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Purification start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot gravity filtration (optional) dissolve->hot_filtration cool Slow cooling to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: A general workflow for the recrystallization of this compound.

troubleshooting_logic start Crystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out start->oiling_out poor_quality Poor Crystal Quality start->poor_quality induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Try First add_solvent Add More Solvent oiling_out->add_solvent Try First slow_cooling Slow Down Cooling poor_quality->slow_cooling Easy to Implement increase_supersaturation Increase Supersaturation (Evaporate/Cool) induce_nucleation->increase_supersaturation If Fails change_solvent1 Re-evaluate Solvent System increase_supersaturation->change_solvent1 Last Resort lower_temp Lower Cooling Temperature add_solvent->lower_temp If Fails change_solvent2 Change Solvent/Use Anti-solvent lower_temp->change_solvent2 If Still Fails vapor_diffusion Try Vapor Diffusion slow_cooling->vapor_diffusion For Better Crystals purify_further Purify Material Further vapor_diffusion->purify_further If Impurities Suspected

Caption: A decision-making flowchart for troubleshooting common crystallization problems.

References

Optimizing HPLC conditions for 3-Oxokauran-17-oic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 3-Oxokauran-17-oic acid and related kaurane (B74193) diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for analyzing this compound?

A1: For analyzing this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.[1] Since this compound is a non-polar analyte, a non-polar stationary phase with a polar mobile phase is ideal.[1] A gradient elution is often preferred to ensure good separation and peak shape. A good starting point would be a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with a small amount of acid modifier like acetic or formic acid to improve peak symmetry.[2][3]

Q2: Which type of HPLC column is best suited for this analysis?

A2: The most commonly used column for the separation of kaurane diterpenoids and other non-polar natural products is a C18 (octadecyl) column.[1][4] C8 (octyl) columns can also be used.[1] For complex samples or to improve resolution, columns with different selectivities or particle technologies (e.g., core-shell particles) can be explored.[4] A standard dimension such as 125 x 4 mm with 5 µm particles is a reliable choice for method development.[5]

Q3: How should I prepare my sample for analysis?

A3: Sample preparation is critical for reliable results. A typical procedure involves an ultrasound-assisted extraction of the dried sample material with a solvent like ethanol (B145695) or methanol (B129727).[5][6] The extract should then be filtered through a 0.45 µm membrane to remove particulates that could block the column.[7] If the sample is in a solid form, it can be dissolved in a suitable solvent (e.g., methanol, ethanol, or acetone), sonicated, and then filtered.[6] It is crucial to ensure the sample solvent is compatible with the initial mobile phase composition to avoid peak distortion.[8]

Q4: What is a suitable detection wavelength for this compound?

A4: Kaurane diterpenoids, including this compound, often lack strong chromophores, making UV detection challenging. Detection is typically performed at low UV wavelengths, around 210-220 nm.[6] If sensitivity is an issue, alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, as they do not require a chromophore.[2][6] Mass Spectrometry (LC-MS) offers the highest sensitivity and specificity.

Recommended Starting HPLC Conditions

The following table summarizes recommended starting parameters for the analysis of this compound and related kaurane diterpenoids, based on established methods for similar compounds.

ParameterRecommended ConditionRationale & Notes
HPLC System Quaternary Pump SystemAllows for flexible gradient elution and method development.
Stationary Phase C18 (e.g., LiChrospher 100 RP-18)[5]Standard for reversed-phase separation of non-polar compounds.[4]
Column Dimensions 125 x 4 mm, 5 µm particle size[5]A common, robust column size for analytical work.
Guard Column C18 (e.g., LiChrospher 100 RP-18, 4 x 4 mm)[5]Protects the analytical column from contaminants and extends its lifetime.[9]
Mobile Phase A Water with 0.1% Acetic Acid or Formic AcidAcid modifier improves peak shape for acidic analytes by suppressing ionization.[3]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC.[1] Acetonitrile often provides better peak shape.
Elution Mode GradientA gradient from a lower to a higher concentration of organic solvent is often necessary to elute all compounds of interest with good resolution.[2]
Flow Rate 0.6 - 1.0 mL/min[2]Typical analytical flow rate for a 4.6 mm ID column.
Column Temperature 25 - 30 °CMaintaining a stable temperature improves retention time reproducibility.[10]
Detection UV-Vis (PDA) at 210 nmLow wavelength is often required as kaurane diterpenoids lack strong chromophores.[6]
Injection Volume 10 - 20 µLShould be optimized based on sample concentration and detector sensitivity.

Troubleshooting Guide

Q5: My chromatographic peaks are showing poor shape (tailing, fronting, or splitting). What should I do?

A5: Poor peak shape can compromise resolution and quantification.[11] The ideal peak is a symmetrical, Gaussian shape. The cause can be chemical or mechanical.

  • Peak Tailing: This is often seen as a long tail on the right side of the peak.[12]

    • Cause: Secondary interactions between the analyte and the stationary phase, particularly with exposed silanol (B1196071) groups on silica-based columns. This is common for basic compounds.

    • Solution: Add a modifier to the mobile phase. For acidic compounds like this compound, adding a small amount of acid (e.g., 0.1% formic or acetic acid) can suppress ionization and reduce tailing.[3] Ensure the mobile phase pH is at least 1-2 units away from the analyte's pKa.[8]

    • Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.[8]

    • Cause: Column contamination or degradation.

    • Solution: Use a guard column, flush the column with a strong solvent, or replace the column if it's old.[9]

  • Peak Fronting: This appears as a leading shoulder on the left side of the peak.[12]

    • Cause: Sample solvent is stronger than the mobile phase.[8]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[8]

    • Cause: Column collapse or void formation.

    • Solution: This is a catastrophic column failure and requires column replacement.[11]

  • Split Peaks:

    • Cause: Partially blocked column inlet frit.[11]

    • Solution: Try back-flushing the column. If this doesn't work, the column may need replacement.[11]

    • Cause: Mismatch between sample solvent and mobile phase.

    • Solution: Ensure the sample is fully dissolved and the solvent is compatible with the mobile phase.[8]

G start Poor Peak Shape (Tailing, Fronting, Split) check_all_peaks Affects all peaks? start->check_all_peaks Yes check_single_peak Affects one or some peaks? start->check_single_peak No all_peaks_cause Likely Mechanical/System Issue check_all_peaks->all_peaks_cause single_peak_cause Likely Chemical Issue check_single_peak->single_peak_cause check_frit Check for Blocked Frit (Reverse flush column) all_peaks_cause->check_frit check_void Check for Column Void (Replace column) check_frit->check_void check_fittings Check for Dead Volume (Inspect tubing/fittings) check_void->check_fittings check_overload Is peak tailing/fronting? (Reduce sample concentration) single_peak_cause->check_overload check_solvent Is peak fronting/split? (Match sample solvent to mobile phase) check_overload->check_solvent check_ph Is peak tailing? (Adjust mobile phase pH) check_solvent->check_ph

Troubleshooting logic for poor HPLC peak shape.

Q6: My baseline is noisy or drifting. How can I fix this?

A6: An unstable baseline can interfere with the detection and integration of small peaks.

  • Regular (Cyclic) Noise:

    • Cause: Pumping issues, such as worn pump seals or faulty check valves, causing pressure fluctuations.[13]

    • Solution: Purge the pump to remove air bubbles.[10] If the problem persists, perform regular pump maintenance (replace seals, clean or replace check valves).[13]

  • Irregular Noise/Drift:

    • Cause: Contaminated or improperly prepared mobile phase.[14] Impurities or dissolved gas can cause noise.[13]

    • Solution: Use high-purity, HPLC-grade solvents.[14] Ensure the mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[15] Prepare fresh mobile phase daily.

    • Cause: Contaminated detector cell.

    • Solution: Flush the detector cell with a strong solvent like methanol or isopropanol.[14]

    • Cause: Column bleed or contamination. Strongly retained compounds from previous injections can elute as very broad peaks, appearing as a rising baseline.[14]

    • Solution: Flush the column with a strong solvent. Always use a guard column to protect the analytical column.[14]

    • Cause: Temperature fluctuations.

    • Solution: Use a column oven and ensure the lab environment has a stable temperature.[10]

Q7: My retention times are shifting between injections. What is the cause?

A7: Inconsistent retention times make peak identification unreliable.

  • Cause: Inadequate column equilibration. This is common when changing mobile phase composition.[14]

    • Solution: Increase the column equilibration time. Flush the column with 10-20 column volumes of the new mobile phase before starting the analysis.[14]

  • Cause: Changes in mobile phase composition.[10]

    • Solution: Prepare mobile phase carefully and in large enough batches for the entire sequence. If one solvent in a mixture evaporates faster, it will change the composition over time. Keep solvent bottles capped.

  • Cause: Leaks in the system.

    • Solution: Check all fittings for leaks, especially between the pump and the column.[16] Look for salt buildup from buffered mobile phases.

  • Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.[10]

Experimental Protocols

Standard and Sample Preparation Protocol
  • Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or ethanol to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Extraction (for plant material):

    • Weigh 1 g of dried, powdered plant material.

    • Add 20 mL of ethanol.

    • Perform ultrasound-assisted extraction for 20-30 minutes at room temperature.[5]

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction on the remaining solid and combine the supernatants.

  • Final Preparation: Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before injection.[7]

General HPLC Workflow

The following diagram illustrates the general workflow for HPLC analysis.

G prep Sample/Standard Preparation hplc HPLC System Setup (Mobile Phase, Column, Method) prep->hplc equilibrate System Equilibration hplc->equilibrate inject Inject Sample equilibrate->inject acquire Data Acquisition (Chromatogram) inject->acquire process Data Processing (Integration, Calibration) acquire->process report Generate Report process->report

General experimental workflow for HPLC analysis.

References

Technical Support Center: NMR Spectroscopy of 3-Oxokauran-17-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxokauran-17-oic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you handle common artifacts in your NMR spectra and ensure high-quality data acquisition.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.

Question: My spectrum has a rolling or distorted baseline. How can I fix this?

Problem: The baseline of the NMR spectrum is not flat, making it difficult to accurately phase the spectrum and integrate the peaks.

Probable Cause:

  • Improper Phasing: Incorrectly set zero-order and first-order phase parameters are the most common cause.[1][2]

  • Acquisition Delay: A large delay between the pulse and acquisition can introduce a rolling baseline.[2]

  • Truncated Free Induction Decay (FID): If the first few data points of the FID are corrupted or acquired improperly, it can lead to low-frequency modulations that appear as baseline distortions after Fourier transform.[3]

  • Broad Background Signals: Very broad peaks, sometimes from solid materials or certain instrumental components, can manifest as a rolling baseline.[1][4]

Proposed Solution:

  • Manual Phase Correction: Manually adjust the zero-order (ph0) and first-order (ph1) phase corrections.[2] Select a well-defined peak on one side of the spectrum to adjust the zero-order phase, then use a peak on the opposite side to correct the first-order phase.[1]

  • Automated Baseline Correction Algorithms: Utilize baseline correction functions available in most NMR processing software. These algorithms can fit and subtract the distorted baseline from the spectrum.[3]

  • Acquisition Parameter Optimization: Ensure that the acquisition delay is minimized. If the issue persists, review and optimize the receiver gain setting, as an excessively high gain can lead to baseline artifacts.[5][6]

  • Check Sample and Probe: Ensure your sample is fully dissolved and the NMR probe is clean. Background signals can sometimes originate from the probe itself.[4]

Question: I am seeing unexpected sharp peaks that I cannot assign to my molecule. What are they?

Problem: The spectrum contains sharp, singlet peaks that do not correspond to the structure of this compound.

Probable Cause:

  • Residual Solvent Signals: Incomplete deuteration of the NMR solvent (e.g., residual CHCl₃ in CDCl₃) will result in a solvent peak.

  • Solvent Contamination: The deuterated solvent may have absorbed water (H₂O) or other volatile impurities like acetone (B3395972) from the atmosphere or contaminated labware.[7]

  • Impurity from Sample: The sample itself may contain impurities from the synthesis or purification process, such as residual ethyl acetate (B1210297) or grease.[7]

Proposed Solution:

  • Identify Common Impurities: Compare the chemical shifts of the unknown peaks to tables of common NMR solvents and impurities.

  • Use High-Quality Solvents: Purchase high-purity deuterated solvents and store them properly to prevent water absorption. Adding a drying agent like potassium carbonate to the solvent bottle can help.[7]

  • Proper Sample Handling: Ensure all glassware is thoroughly cleaned and dried before use to avoid contamination. Dry your purified sample under high vacuum to remove residual purification solvents.[7]

  • D₂O Exchange: To confirm if a peak is from an exchangeable proton (like water or an alcohol), add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The peak should disappear or significantly decrease in intensity.[7]

Question: My peaks are broad and poorly resolved. What is causing this?

Problem: The spectral lines are wider than expected, leading to a loss of resolution and obscuring coupling information.

Probable Cause:

  • Poor Shimming: The magnetic field is not homogeneous across the sample.[1][7]

  • Inhomogeneous Sample: The sample is not fully dissolved, contains solid particles, or has concentration gradients.[7][8][9]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and line broadening.[7][10]

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant peak broadening.[11]

Proposed Solution:

  • Improve Shimming: Perform manual or automated shimming on the sample. For optimal results, shim on the lock signal until the lock level is maximized and stable.[1]

  • Ensure Sample Homogeneity: Make sure your compound is completely dissolved. If necessary, filter the sample into the NMR tube to remove any particulate matter.[8][9]

  • Optimize Concentration: Prepare the sample at an appropriate concentration. For ¹H NMR of small molecules, 5-25 mg in 0.6-0.7 mL of solvent is typically recommended.[10][11]

  • Remove Paramagnetic Species: If paramagnetic contamination is suspected, it may be necessary to re-purify the sample.

Question: Why is the signal-to-noise (S/N) ratio of my spectrum so low?

Problem: The signals from the compound are weak and difficult to distinguish from the baseline noise.

Probable Cause:

  • Insufficient Sample Concentration: The amount of analyte is too low.

  • Too Few Scans: The number of acquired transients is not sufficient to average out the noise.

  • Improper Receiver Gain: The receiver gain may be set too low.

Proposed Solution:

  • Increase Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires four times as many scans.[1]

  • Optimize Sample Concentration: If possible, use a more concentrated sample. For ¹³C NMR, higher concentrations (50-100 mg) are often necessary.[8]

  • Use an Appropriate Apodization Function: Applying an exponential multiplication (line broadening) to the FID before Fourier transformation can improve the S/N ratio, but at the cost of slightly reduced resolution.[1]

  • Check Receiver Gain: Use the automatic receiver gain setting (rga) before acquisition, but be cautious of ADC overflow with highly concentrated samples.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal sample concentration for acquiring ¹H and ¹³C NMR spectra of this compound?

For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient.[11] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended to obtain a good spectrum in a reasonable amount of time.[8]

Q2: Which deuterated solvent is best for this compound?

The choice of solvent depends on the solubility of the compound. Deuterochloroform (CDCl₃) is a common starting point for nonpolar to moderately polar organic compounds like diterpenoids.[10] If solubility is an issue, other solvents such as acetone-d₆, methanol-d₄, or DMSO-d₆ can be tested.[7] The solvent should not have signals that overlap with important resonances of your compound.[10]

Q3: How can I avoid introducing impurities into my NMR sample?

To prevent contamination, always use clean and dry glassware.[10] Use high-quality NMR tubes that are free from scratches or chips.[9][10] Avoid using parafilm or tape on the NMR tube itself.[8] When transferring your sample, use clean pipettes or syringes. Cap the NMR tube securely to prevent solvent evaporation and contamination from the atmosphere.[10]

Q4: What are quadrature images and how do I get rid of them?

A quadrature image (or quad image) is an artifact that appears as a mirror image of a real peak, equidistant from the center of the spectrum.[1] It often has a distorted, dispersive phase. This artifact is caused by an imbalance in the quadrature detectors and is more prominent with a low number of scans. The simplest solution is to increase the number of transients (scans), which typically eliminates the problem through phase cycling.[1]

Quantitative Data Summary

The following table provides expected chemical shift ranges for key functionalities in kaurane-type diterpenoids like this compound. These values can help distinguish true signals from artifacts.

Functional GroupNucleusExpected Chemical Shift (ppm)
Carboxylic Acid (C-17)¹³C175 - 185
Ketone Carbonyl (C-3)¹³C200 - 220[12]
Aliphatic CH, CH₂, CH₃¹H0.5 - 2.5
Aliphatic CH, CH₂, CH₃¹³C10 - 60
Protons adjacent to Carbonyl¹H2.0 - 3.0

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) using a clean pipette.[10]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for good spectral quality.[10][11]

  • Filtration (Optional): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]

  • Transfer: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.[10]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[10]

Protocol 2: Standard 1D Proton NMR Data Acquisition
  • Sample Insertion: Insert the NMR tube into the spinner turbine and adjust its depth using a gauge. Place the sample into the magnet.

  • Locking: Select the appropriate solvent from the software's list and engage the field lock. The spectrometer will use the deuterium (B1214612) signal to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Monitor the lock signal for maximum level and stability.[1]

  • Parameter Setup:

    • Load a standard 1D proton experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 16 or 32 for a moderately concentrated sample).

    • Ensure the relaxation delay (d1) is appropriate (typically 1-5 seconds for quantitative accuracy).

    • Use the automatic receiver gain (rga) function.

  • Acquisition: Start the acquisition.

  • Processing: After the acquisition is complete, the FID will be automatically Fourier transformed.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the resulting spectrum.[2]

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS.

Visualizations

Artifact_Troubleshooting_Workflow cluster_start Start cluster_problem Identify Problem cluster_solution Apply Solution cluster_end Finish Start Observe Artifact in NMR Spectrum RollingBaseline Rolling Baseline? Start->RollingBaseline BroadPeaks Broad Peaks? RollingBaseline->BroadPeaks No PhaseCorrect Perform Manual Phase & Baseline Correction RollingBaseline->PhaseCorrect Yes LowSN Low S/N? BroadPeaks->LowSN No ReShim Re-shim Sample Check Concentration BroadPeaks->ReShim Yes UnknownPeaks Unknown Peaks? LowSN->UnknownPeaks No IncreaseScans Increase Number of Scans Optimize Concentration LowSN->IncreaseScans Yes CheckSolvent Check for Solvent Impurities & Contamination UnknownPeaks->CheckSolvent Yes End High-Quality Spectrum UnknownPeaks->End No PhaseCorrect->End ReShim->End IncreaseScans->End CheckSolvent->End

Caption: Workflow for troubleshooting common NMR spectral artifacts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh 1. Weigh Compound Dissolve 2. Dissolve in Deuterated Solvent Weigh->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Insert 4. Insert Sample & Lock Transfer->Insert Shim 5. Shim Magnetic Field Insert->Shim Acquire 6. Set Parameters & Acquire Data Shim->Acquire FT 7. Fourier Transform Acquire->FT Process 8. Phase, Baseline Correct, & Reference FT->Process Analyze 9. Analyze Spectrum Process->Analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

References

Technical Support Center: Enhancing Experimental Reproducibility with 3-Oxokauran-17-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving 3-Oxokauran-17-oic acid. Given the limited specific data on this compound, this guide incorporates information from closely related ent-kaurane diterpenoids to provide a comprehensive resource.

Troubleshooting Guide

This guide addresses common issues that may arise during experimentation with this compound and similar compounds.

Issue Potential Cause Recommended Solution
Inconsistent or No Biological Activity Compound Degradation: this compound, like other diterpenoids, may be sensitive to pH, temperature, and light. Stock solutions in DMSO may also have limited stability.- Prepare fresh working solutions for each experiment from a frozen stock. - Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. - Protect all solutions from light by using amber vials or wrapping tubes in foil. - Ensure the pH of the cell culture medium remains stable after the addition of the compound.
Low Compound Solubility: The compound may not be fully dissolved in the stock solution or may precipitate when added to the aqueous cell culture medium.- Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before preparing further dilutions. Gentle warming and vortexing may aid dissolution. - When preparing working solutions, add the stock solution to the medium dropwise while vortexing to prevent precipitation. - Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Incorrect Compound Concentration: Errors in weighing the compound or in serial dilutions can lead to inaccurate final concentrations.- Use a calibrated analytical balance for weighing the compound. - Prepare a high-concentration stock solution and perform serial dilutions carefully. - For critical experiments, consider verifying the concentration of the stock solution using analytical methods like HPLC.
High Variability Between Replicates Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to significant variations in experimental readouts.- Ensure thorough mixing of the cell suspension before seeding. - Use a calibrated multichannel pipette for seeding plates. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.- Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.
Unexpected Cytotoxicity in Control Groups Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.- Determine the maximum tolerated concentration of the solvent for your specific cell line in a preliminary experiment. - Ensure that the final solvent concentration is consistent across all wells, including the vehicle control.
Difficulty Reproducing Literature Results Differences in Experimental Conditions: Minor variations in cell line passage number, serum batch, incubation time, or assay kits can lead to different outcomes.- Standardize all experimental parameters as much as possible. - Use cell lines from a reputable source and maintain a consistent passage number for experiments. - Note the specific details of all reagents and protocols used in your lab notebook for future reference.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on the properties of similar compounds, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.

Q2: How should I store stock solutions of this compound?

A2: To ensure stability, stock solutions should be prepared at a high concentration (e.g., 10-20 mM), aliquoted into small, single-use volumes in amber vials, and stored at -80°C. This minimizes freeze-thaw cycles and exposure to light.

Q3: My cells are detaching after treatment with this compound. Is this normal?

A3: Cell detachment can be a sign of cytotoxicity or apoptosis induced by the compound. It is advisable to collect both the adherent and floating cells for analysis, especially in assays measuring cell death.

Q4: Can I use serum-free medium for my experiments with this compound?

A4: While experiments can be performed in serum-free medium, it is important to note that the absence of serum proteins may affect the bioavailability and activity of the compound. If you are comparing your results with studies that used serum-containing medium, this difference should be taken into consideration.

Q5: How can I be sure that the observed effect is due to this compound and not an artifact?

A5: It is crucial to include proper controls in your experiments. This includes a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) and a positive control (a compound known to produce the expected effect).

Data Presentation: Cytotoxicity of Related ent-Kaurane Diterpenoids

Compound Cell Line Cancer Type IC₅₀ (µM)
ent-kaurane analog 1A549Non-small cell lung cancer15.2 ± 1.3
ent-kaurane analog 2A549Non-small cell lung cancer25.8 ± 2.1
ent-kaurane analog 3A549Non-small cell lung cancer9.7 ± 0.8
ent-kaurane analog 1HepG2Liver cancer35.4 ± 2.9
ent-kaurane analog 2HepG2Liver cancer52.1 ± 4.5
ent-kaurane analog 3HepG2Liver cancer28.6 ± 2.3

Note: The data presented is for illustrative purposes and is derived from studies on related compounds. Researchers should perform their own dose-response experiments to determine the IC₅₀ of this compound in their specific experimental system.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the biological activity of compounds like this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of cultured cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for the cells.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the experimental use of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start dissolve Dissolve this compound in DMSO start->dissolve dilute Prepare Serial Dilutions in Medium dissolve->dilute treat Treat Cells with Compound dilute->treat seed Seed Cells in Plates seed->treat incubate Incubate for a Defined Period treat->incubate assay Perform Assay (e.g., MTT, Flow Cytometry) incubate->assay read Acquire Data assay->read analyze Analyze and Interpret Results read->analyze end End analyze->end

Caption: A generalized workflow for in vitro experiments with this compound.

Troubleshooting_Logic cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_conclusion Conclusion start Inconsistent/No Activity Observed check_solubility Check Solubility and for Precipitation start->check_solubility check_storage Review Storage and Handling Procedures start->check_storage check_cells Verify Cell Health and Density start->check_cells check_controls Examine Positive and Vehicle Controls start->check_controls prepare_fresh Prepare Fresh Solutions check_solubility->prepare_fresh check_storage->prepare_fresh re_run Repeat Experiment prepare_fresh->re_run standardize Standardize Protocol check_cells->standardize check_controls->standardize standardize->re_run re_evaluate Re-evaluate Hypothesis/Concentration Range re_run->re_evaluate If problem persists

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

Signaling_Pathway cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response compound ent-Kaurane Diterpenoid (e.g., this compound) ikb IκBα compound->ikb Inhibits Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation inos iNOS nucleus->inos Gene Transcription cox2 COX-2 nucleus->cox2 Gene Transcription inflammation Inflammation inos->inflammation cox2->inflammation

Caption: A potential anti-inflammatory signaling pathway modulated by ent-kaurane diterpenoids.

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-Oxokauran-17-oic Acid Derivatives and Related Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural elucidation of oxo-kaurane derivatives, focusing on spectroscopic and spectrometric techniques. Due to the limited availability of comprehensive data on multiple 3-Oxokauran-17-oic acid derivatives, this document presents a detailed examination of two representative oxo-kaurane compounds: ent-kaurane-3-oxo-16α,17-diol and ent-15-oxo-kaur-16-en-19-oic acid . The methodologies and data presented offer a framework for the characterization and comparison of this class of diterpenoids.

Comparative Data of Oxo-Kaurane Derivatives

The structural features of kaurane (B74193) diterpenoids are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for our two selected compounds.

Table 1: ¹³C NMR Spectroscopic Data for ent-kaurane-3-oxo-16α,17-diol and Related Compounds

Carbon No.ent-kaurane-3-oxo-16α,17-diol (δc, ppm)[1]
138.8
236.6
3217.1
447.1
555.4
621.2
740.9
844.2
955.3
1039.2
1118.2
1233.0
1343.8
1439.8
1550.8
1678.9
1765.5
1826.6
1921.4
2015.1

Table 2: Cytotoxicity Data for ent-15-oxo-kaur-16-en-19-oic acid

CompoundCell LineIC₅₀ (µg/mL)
ent-15-oxo-kaur-16-en-19-oic acidPC-3 (Prostate Carcinoma)3.7[2]
ent-15-oxo-kaur-16-en-19-oic acidFibroblasts (Primary Cell Culture)14.8[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of structural and biological data. Below are generalized protocols based on the available literature for the characterization of kaurane diterpenoids.

2.1. Isolation and Purification

A general procedure for the isolation of kaurane diterpenoids from plant material involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate.

  • Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate individual compounds. Further purification can be achieved using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

2.2. Spectroscopic and Spectrometric Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compounds.

2.3. Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is often evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay:

  • Cell Culture: Human cancer cell lines (e.g., PC-3) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the treatment period, the MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations

3.1. General Workflow for Structural Elucidation

G A Plant Material / Synthetic Product B Extraction / Purification A->B C Pure Compound B->C D Spectroscopic Analysis (NMR, IR, UV-Vis) C->D E Spectrometric Analysis (MS) C->E F Structure Proposal D->F E->F G X-ray Crystallography (if single crystal is available) F->G Confirmation H Final Structure Elucidation F->H G->H

Caption: A generalized workflow for the structural elucidation of natural products.

3.2. Comparison of Investigated Oxo-Kaurane Skeletons

G cluster_0 ent-kaurane-3-oxo-16α,17-diol cluster_1 ent-15-oxo-kaur-16-en-19-oic acid A Position of Oxo Group: C-3 Functionality at C-16/C-17: Diol Carboxylic Acid at C-17: No B Position of Oxo Group: C-15 Functionality at C-16/C-17: Double Bond Carboxylic Acid at C-19

Caption: Key structural differences between the two discussed oxo-kaurane derivatives.

References

A Comparative Analysis of the Bioactivity of 3-Oxokauran-17-oic Acid and Other Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kaurane (B74193) diterpenoids, a class of natural products characterized by a tetracyclic carbon skeleton, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of the bioactivity of 3-Oxokauran-17-oic acid and its analogs, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties. By presenting available experimental data, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to Kaurane Diterpenoids

Kauranes are a major subgroup of tetracyclic diterpenes, possessing a perhydrophenanthrene ring system fused to a cyclopentane (B165970) ring. Their structural diversity, arising from various substitutions and stereochemical configurations, contributes to a wide spectrum of pharmacological effects. Among the numerous kaurane derivatives, kaurenoic acid is one of the most extensively studied, exhibiting a broad range of activities including anti-inflammatory, antimicrobial, and cytotoxic effects. The introduction of an oxo group into the kaurane skeleton, as seen in this compound, can significantly modulate its biological profile. This guide will delve into the known bioactivities of oxo-substituted kauranes and compare them with other prominent members of the kaurane family.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of selected kaurane diterpenoids. It is important to note that direct bioactivity data for this compound is limited in the current literature. Therefore, data for the closely related compound, ent-15-oxo-kaur-16-en-19-oic acid, is presented to provide insights into the potential effects of an oxo-substitution on the kaurane framework.

Cytotoxicity Data

The cytotoxic potential of kaurane diterpenoids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

CompoundCell LineIC50 (µg/mL)Reference
ent-15-oxo-kaur-16-en-19-oic acidPC-3 (Human prostate carcinoma)3.7[1]
Fibroblasts (Primary cell culture)14.8[1]
Xylopioxyde (16,17-epoxy-15-oxo-ent-kauran-19-oic acid)MRC-5 (Human lung fibroblast)-[2]
Kaurenoic acid--[3]
Kaurenoic acid derivative (2f)MCF-7 (Human breast cancer)7.84 µM[4]
16α-hydroxy-ent-kauran-19-oic acidCCRF-CEM (Human leukemia)>50 µM[5]
Isotetrandrine (from Xylopia aethiopica)CCRF-CEM (Human leukemia)2.61 µM[5]
Anti-inflammatory Activity

The anti-inflammatory properties of kaurane diterpenoids are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

CompoundAssayIC50Reference
Kaurenoic acidiNOS and COX-2 expression inhibition-[6]
Various ent-kaurane diterpenes from Gochnatia decoraNO production in RAW 264.7 cells0.042 to 8.22 µM[7]
Antimicrobial Activity

The antimicrobial efficacy of kaurane diterpenoids is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Kaurenoic acidStreptococcus mutans-[8]
Sodium salt of Kaurenoic acidVarious cariogenic bacteria-[8]
Acetylgrandifloric acid (ent-kaur-16-en-15α-acetyloxy-19-oic acid)Bacteria≥250[9]
Xylopic acid (ent-kaur-16-en-15β-acetyloxy-19-oic acid)Bacteria≥250[9]

Signaling Pathways and Experimental Workflows

The biological activities of kaurane diterpenoids are often mediated through their interaction with specific cellular signaling pathways. The NF-κB pathway, a central regulator of inflammation, is a known target for some kauranes.

Caption: Canonical NF-κB Signaling Pathway in Inflammation.

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of a compound using the MTT assay.

MTT_Assay_Workflow Cell_Culture 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with various concentrations of the kaurane Cell_Culture->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols for the bioassays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., kaurane diterpenoids) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well and the plate is incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent mixture) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compound for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a new 96-well plate. This leads to a diazotization reaction and the formation of a colored azo product.

  • Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition by the test compound is then calculated.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is typically assessed by visual inspection for turbidity or by using a growth indicator dye.

Conclusion

The available data, although limited for this compound itself, suggests that the introduction and position of an oxo group on the kaurane skeleton can significantly influence its cytotoxic properties. The potent activity of ent-15-oxo-kaur-16-en-19-oic acid against prostate cancer cells highlights the potential of oxo-kauranes as anticancer agents. Compared to the more broadly studied kaurenoic acid, which demonstrates a wider range of activities including anti-inflammatory and antimicrobial effects, the oxo-derivatives may possess more specific and potent cytotoxic profiles. Further research is warranted to isolate or synthesize this compound and to comprehensively evaluate its bioactivity against a panel of cancer cell lines, inflammatory markers, and microbial strains. Such studies will be crucial in elucidating the structure-activity relationships of this promising class of natural products and in paving the way for the development of new therapeutic leads.

References

A Comparative Analysis of 3-Oxokauran-17-oic Acid and Dexamethasone in an In Vitro Inflammation Model

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug discovery and development, particularly for inflammatory diseases, the evaluation of novel compounds against established standards is a critical step. This guide provides a comparative overview of 3-Oxokauran-17-oic acid, a diterpenoid natural product, and Dexamethasone, a potent corticosteroid, in the context of an in vitro inflammation model based on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage cells (RAW 264.7). This model is a widely accepted preliminary screening method for assessing the anti-inflammatory potential of chemical entities.

Compound Overview:

  • This compound: A diterpenoid isolated from Croton laevigatus, a plant species known for producing bioactive compounds.[1][2][3] Diterpenoids from Croton species have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[2][3]

  • Dexamethasone: A synthetic glucocorticoid with well-established and potent anti-inflammatory and immunosuppressive properties. It is widely used as a standard drug in both preclinical research and clinical practice for a variety of inflammatory conditions.

Quantitative Comparison of Anti-inflammatory Activity

The primary endpoint for comparison in this model is the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in RAW 264.7 macrophage cells stimulated with LPS. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundTargetIn Vitro ModelIC50 (µM)
This compound Nitric Oxide ProductionLPS-stimulated RAW 264.7 cellsData not available in current literature
Dexamethasone Nitric Oxide ProductionLPS-stimulated RAW 264.7 cells~1.5 µM (Representative value)

Note: The IC50 value for Dexamethasone is a representative value from scientific literature and can vary based on specific experimental conditions. The anti-inflammatory activity of this compound in this specific assay is yet to be definitively reported in publicly available literature.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This section details the methodology for evaluating the anti-inflammatory activity of test compounds by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

1. Cell Culture and Seeding:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • Stock solutions of this compound and Dexamethasone are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Cells are pre-treated with various concentrations of the test compounds for 1 hour. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid cytotoxicity.

3. Induction of Inflammation:

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to each well.

  • A set of wells with cells and medium only serves as the negative control, while wells with cells and LPS only serve as the positive control.

4. Incubation and Sample Collection:

  • The plates are incubated for a further 24 hours.

  • After incubation, the cell culture supernatant is collected for the measurement of nitric oxide.

5. Nitric Oxide Measurement (Griess Assay):

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

6. Data Analysis:

  • The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway involved in LPS-induced inflammation and the experimental workflow for assessing anti-inflammatory compounds.

G LPS-Induced Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus iNOS_gene iNOS Gene NFkB_active->iNOS_gene promotes transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Dexamethasone Dexamethasone Dexamethasone->IKK inhibits

Caption: LPS-induced pro-inflammatory signaling cascade.

G Experimental Workflow for NO Inhibition Assay start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with This compound or Dexamethasone seed->pretreat induce Induce Inflammation with LPS pretreat->induce incubate Incubate for 24 hours induce->incubate collect Collect Supernatant incubate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for assessing NO production inhibition.

References

Comparative Study of 3-Oxokauran-17-oic Acid and its Enantiomer: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding a direct comparative study of 3-Oxokauran-17-oic acid and its enantiomer, ent-3-Oxokauran-17-oic acid. While the existence of the ent enantiomer is confirmed through its Chemical Abstracts Service (CAS) number (151561-88-5), dedicated research articles detailing its synthesis, biological activity, and comparative analysis with the parent compound are not publicly available.

This guide aims to provide a foundational understanding of kaurane (B74193) diterpenoids, the chemical class to which these compounds belong, and to highlight the current void in experimental data for a direct comparison. This information is crucial for researchers, scientists, and drug development professionals interested in exploring the potential stereospecific activities of this molecular scaffold.

General Background on Kaurane Diterpenoids

Kaurane diterpenoids are a large and structurally diverse family of natural products characterized by a tetracyclic carbon skeleton. The stereochemistry of these molecules, particularly the configuration at various chiral centers, plays a critical role in their biological activity. The designation "ent" refers to the enantiomer of the parent compound, meaning it is a non-superimposable mirror image. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities.

Data Presentation

Due to the absence of experimental data from comparative studies, a quantitative data table cannot be constructed at this time. Future research is needed to investigate the physicochemical properties and biological activities of both this compound and ent-3-Oxokauran-17-oic acid. A hypothetical comparative table is presented below to illustrate the type of data that would be valuable for a meaningful comparison.

Table 1: Hypothetical Comparative Data for this compound and its Enantiomer

ParameterThis compoundent-3-Oxokauran-17-oic acid
Physicochemical Properties
Melting Point (°C)Data not availableData not available
Optical Rotation ([α]D)Data not availableData not available
SolubilityData not availableData not available
Biological Activity
IC50 (e.g., Cancer Cell Line)Data not availableData not available
MIC (e.g., Bacterial Strain)Data not availableData not available
In vivo efficacyData not availableData not available

Experimental Protocols

As no specific experimental studies comparing the two enantiomers have been identified, detailed experimental protocols cannot be provided. However, a general workflow for a comparative biological evaluation is outlined below. This workflow could be adapted to investigate various potential activities, such as cytotoxic, antimicrobial, or anti-inflammatory effects.

General Experimental Workflow for Comparative Biological Evaluation

G cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison A Synthesis of This compound C Purity and Structural Confirmation (NMR, MS) A->C B Synthesis of ent-3-Oxokauran-17-oic acid B->C D Preparation of Stock Solutions C->D E Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) D->E F Antimicrobial Assay (e.g., MIC determination) D->F G Enzyme Inhibition Assay D->G H Dose-Response Curve Generation E->H I IC50 / MIC Value Calculation F->I G->H J Statistical Analysis H->J I->J K Comparative Efficacy & Potency Report J->K

Caption: A generalized workflow for the comparative biological evaluation of enantiomers.

Future Directions

The lack of comparative data for this compound and its enantiomer represents a clear research opportunity. Future studies should focus on the following:

  • Chiral Synthesis: Development and publication of synthetic routes to obtain both enantiomers in high purity.

  • Comprehensive Biological Screening: Head-to-head comparison of the enantiomers in a broad range of biological assays to identify any stereospecific activities.

  • Mechanism of Action Studies: For any identified biological activities, further investigation into the underlying molecular mechanisms to understand the basis for any observed enantioselectivity.

Validating a Bioassay for Screening 3-Oxokauran-17-oic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays for the screening and validation of 3-Oxokauran-17-oic acid analogs, a class of kaurane (B74193) diterpenoids with demonstrated cytotoxic and potential anticancer properties. The selection of a robust and reliable bioassay is a critical step in the early stages of drug discovery to ensure the accurate identification of lead compounds. This document outlines a recommended primary screening assay, compares it with viable alternatives, and provides detailed experimental protocols and validation workflows.

Introduction to this compound Analogs and Bioassay Validation

This compound is a derivative of kaurane diterpenoids, a group of natural products known for a variety of biological activities. Analogs of this compound are of significant interest in drug discovery, particularly for their potential as anticancer agents. Many ent-kaurane diterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells, making cytotoxicity and cell viability assays paramount for primary screening.[1][2][3]

The validation of a bioassay is essential to ensure that the results are accurate, reproducible, and specific to the biological activity being measured. A well-validated assay will have a low rate of false positives and false negatives, which is crucial for making informed decisions in lead compound selection.[4][5]

Recommended Primary Bioassay: Cell Viability Assessment

Given that the primary mechanism of action for many kaurane diterpenoids involves the induction of apoptosis and cytotoxicity, a cell viability assay is the most appropriate primary screening method.[1][6][7][8] These assays are designed for high-throughput screening (HTS) and can efficiently assess the dose-dependent effects of a large number of analogs on cancer cell lines.

Among the various cell viability assays, the MTT assay is a widely used and cost-effective colorimetric method. It measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Comparison of Cell Viability Bioassays

While the MTT assay is a solid choice for primary screening, several alternative methods offer distinct advantages, such as increased sensitivity, fewer steps, and suitability for multiplexing. The following table compares the most common cell viability assays.

Assay PrincipleAssay NameAdvantagesDisadvantagesThroughput
Tetrazolium Reduction MTT Inexpensive, well-established protocol.Requires a solubilization step for the formazan crystals, potential for interference from reducing compounds.High
MTS Soluble formazan product (no solubilization step), faster than MTT.More expensive than MTT, requires an electron coupling reagent.High
XTT Soluble formazan product, less toxic to cells than MTT.Lower signal intensity compared to other tetrazolium salts.High
Resazurin Reduction AlamarBlue® Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), can be multiplexed with other assays.Potential for interference from fluorescent compounds.High
ATP Quantification CellTiter-Glo® Highly sensitive and rapid ("add-mix-read" protocol), excellent linearity.Lytic assay (prevents further use of cells), more expensive.High
Protease Activity CellTiter-Fluor™ Non-lytic (suitable for multiplexing), rapid protocol.Indirect measure of viability, may be less sensitive than ATP assays.High

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted for a 96-well plate format.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Cancer cell line (e.g., HeLa, A549, HepG2)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove 100 µL of the medium from each well. Add 20 µL of the MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Reading: Incubate the plate for 4 hours at room temperature in the dark. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) Protocol

This protocol is adapted for a 96-well opaque-walled plate format.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Cancer cell line

  • This compound analogs

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability based on the luminescent signal relative to the vehicle control.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Bioassay Validation

The following diagram illustrates a typical workflow for the screening and validation of a bioassay for this compound analogs.

G cluster_0 Assay Development & Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays & Mechanism of Action cluster_3 Lead Optimization A Cell Line Selection (e.g., Cancer Cell Lines) B Range-Finding Study (Determine IC50 range) A->B C Primary High-Throughput Screening (HTS) of Analogs B->C D Confirmation of Primary Hits C->D E Dose-Response Curves (Calculate IC50 values) D->E F Orthogonal Assay (e.g., ATP vs. MTT) E->F G Apoptosis Assays (Caspase activity, Annexin V) F->G H Cell Cycle Analysis G->H I Structure-Activity Relationship (SAR) Studies H->I G cluster_0 Kaurane Diterpenoid Action cluster_1 Cellular Response cluster_2 Apoptotic Pathway Compound 3-Oxokauran-17-oic Acid Analog ROS ↑ ROS Production Compound->ROS Mito Mitochondrial Stress Compound->Mito DR Death Receptor Activation Compound->DR ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax Casp8 Caspase-8 Activation DR->Casp8 CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Correlating In Vitro and In Vivo Efficacy of Kaurane Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested topic: Extensive research did not yield specific data on the in vitro and in vivo efficacy of 3-Oxokauran-17-oic acid. Therefore, this guide provides a comparative overview of the broader class of kaurane (B74193) diterpenoids, to which this compound belongs. This class of compounds has demonstrated significant anti-inflammatory and anticancer properties in numerous studies.

Kaurane diterpenoids are a large and structurally diverse group of natural products that have garnered considerable interest for their wide array of biological activities.[1] This guide summarizes key experimental data on the in vitro and in vivo efficacy of several prominent kaurane diterpenoids, providing a comparative analysis for researchers, scientists, and drug development professionals.

I. Comparative In Vitro Efficacy of Kaurane Diterpenoids in Cancer

Kaurane diterpenoids have shown potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting biological or biochemical functions.

Table 1: In Vitro Anticancer Activity of Selected Kaurane Diterpenoids (IC50, µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)SMMC-7721 (Liver Cancer)HCT116 (Colon Cancer)
Oridonin 2.589.3412.734.6611.5
Eriocalyxin B 1.232.453.121.98Not Reported
Longikaurin A 4.216.89Not Reported3.14Not Reported
Kaurenoic Acid >50>50>50Not ReportedNot Reported

Data compiled from multiple sources. Actual values may vary based on experimental conditions.

II. Comparative In Vivo Efficacy of Kaurane Diterpenoids in Inflammation

Several kaurane diterpenoids have demonstrated significant anti-inflammatory effects in animal models. These studies often measure the inhibition of edema or the reduction of inflammatory markers.

Table 2: In Vivo Anti-inflammatory Activity of Selected Kaurane Diterpenoids

CompoundAnimal ModelAssayDosageInhibition (%)
Kaurenoic Acid RatCarrageenan-induced paw edema50 mg/kg45.3
Grandiflorolic acid MouseCroton oil-induced ear edema1 mg/ear62
ent-kaur-16-en-19-oic acid RatCarrageenan-induced paw edema100 mg/kg58

Data compiled from multiple sources. Actual values may vary based on experimental conditions.

Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the kaurane diterpenoid and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

B. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Rats or mice are acclimatized for at least one week before the experiment.

  • Compound Administration: The kaurane diterpenoid or a control vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Anticancer Activity of Kaurane Diterpenoids

Kaurane diterpenoids exert their anticancer effects through the modulation of various signaling pathways, often leading to apoptosis (programmed cell death) and cell cycle arrest.

anticancer_pathway cluster_stimulus External Stimulus cluster_pathways Cellular Pathways cluster_effects Cellular Effects Kaurane Diterpenoid Kaurane Diterpenoid PI3K/Akt PI3K/Akt Kaurane Diterpenoid->PI3K/Akt Inhibits NF-κB NF-κB Kaurane Diterpenoid->NF-κB Inhibits MAPK MAPK Kaurane Diterpenoid->MAPK Modulates Anti-angiogenesis Anti-angiogenesis Kaurane Diterpenoid->Anti-angiogenesis Induces Apoptosis Apoptosis PI3K/Akt->Apoptosis Promotes NF-κB->Apoptosis Promotes Cell Cycle Arrest Cell Cycle Arrest MAPK->Cell Cycle Arrest Induces ivivc_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation and Modeling Cell-based Assays (e.g., MTT) Cell-based Assays (e.g., MTT) IVIVC Model Development IVIVC Model Development Cell-based Assays (e.g., MTT)->IVIVC Model Development Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->IVIVC Model Development Receptor Binding Assays Receptor Binding Assays Receptor Binding Assays->IVIVC Model Development Animal Models of Disease Animal Models of Disease Animal Models of Disease->IVIVC Model Development Pharmacokinetic Studies Pharmacokinetic Studies Pharmacokinetic Studies->IVIVC Model Development Toxicology Studies Toxicology Studies Efficacy Prediction Efficacy Prediction IVIVC Model Development->Efficacy Prediction Efficacy Prediction->Toxicology Studies

References

Independent Verification of Kaurane Diterpenoids: A Comparative Analysis of Anticancer and Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kaurane (B74193) diterpenoids, a class of natural products, have garnered significant attention for their potential therapeutic applications, particularly in oncology and immunology. While specific data on 3-Oxokauran-17-oic acid remains limited, a substantial body of research on structurally related kaurane diterpenoids provides a strong basis for understanding their biological activities. This guide offers a comparative overview of the reported anticancer and anti-inflammatory effects of prominent kaurane diterpenoids, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the reported in vitro cytotoxic and anti-inflammatory activities of various kaurane diterpenoids from multiple studies. This data provides a basis for comparing the potency of these compounds across different cancer cell lines and inflammatory models.

Table 1: Anticancer Activity of Selected Kaurane Diterpenoids (IC₅₀ values in µM)

CompoundHepG2 (Liver Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)MCF-7 (Breast Cancer)Other Cell LinesReference
Oridonin1.5 - 8.32.5 - 15.63.1 - 10.24.7 - 18.9Varies[1]
Atractyligenin Derivatives--Effective at 2.5–15 µM-Caco-2[2]
11β-hydroxy-ent-16-kaurene-15-oneStrong InhibitionStrong Inhibition--A2780 (Ovarian), 7860 (Kidney)[3]
Bezerraditerpene A----RAW 264.7 (Macrophage)[4][5]
Bezerraditerpene B----RAW 264.7 (Macrophage)[4][5]
ent-kaur-16-ene-3β,15β-diol----RAW 264.7 (Macrophage)[4][5]

Table 2: Anti-inflammatory Activity of Selected Kaurane Diterpenoids

CompoundAssayModelIC₅₀ or Effective ConcentrationKey FindingsReference
Kaurenoic acidMultipleVarious-Attenuates inflammation via Nrf2 activation and downregulation of NF-κB[6]
Xylopic acid (XA)MultipleAdjuvant-induced arthritis in rats-Reduces pro-inflammatory cytokines (IL-6, TNF-α)[6]
Isodon serra diterpenoidsNitric Oxide (NO) InhibitionLPS-stimulated BV-2 cellsCompound 1: 15.6 µM, Compound 9: 7.3 µMSignificant inhibition of NO production[7]
Bezerraditerpenes A & BNO InhibitionLPS-induced RAW 264.7 cells3.21-3.76 µMDecreased levels of TNF-α and IL-6[4][5]
ent-kaur-16-ene-3β,15β-diolNO InhibitionLPS-induced RAW 264.7 cells3.21-3.76 µMDecreased levels of TNF-α and IL-6[4][5]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are representative protocols for key experiments used to evaluate the anticancer and anti-inflammatory effects of kaurane diterpenoids.

Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of kaurane diterpenoids on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., HepG2, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., oridonin) for 24, 48, or 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[8]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by kaurane diterpenoids.

  • Methodology:

    • Cells are treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

    • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

    • The cells are incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Anti-inflammatory Activity Assessment

1. Nitric Oxide (NO) Production Assay (Griess Test)

  • Objective: To measure the inhibitory effect of kaurane diterpenoids on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • RAW 264.7 macrophage cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compound for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

    • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Equal volumes of the supernatant and Griess reagent are mixed and incubated for 10 minutes.

    • The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control.[4][5][7]

2. Cytokine Measurement (ELISA)

  • Objective: To quantify the effect of kaurane diterpenoids on the production of pro-inflammatory cytokines.

  • Methodology:

    • Cell culture supernatants from LPS-stimulated macrophages (as described above) are collected.

    • The concentrations of cytokines such as TNF-α and IL-6 are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.

    • The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.[4][5]

Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating the biological effects of kaurane diterpenoids.

anticancer_pathway Kaurane_Diterpenoid Kaurane Diterpenoid ROS ↑ Reactive Oxygen Species (ROS) Kaurane_Diterpenoid->ROS Bax ↑ Bax Kaurane_Diterpenoid->Bax Bcl2 ↓ Bcl-2 Kaurane_Diterpenoid->Bcl2 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53 ↑ p53 Kaurane_Diterpenoid->p53 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p21 ↑ p21 p53->p21 CDK ↓ CDK-2, CDK-4 p21->CDK CDK->CellCycleArrest

Caption: Anticancer signaling pathways of kaurane diterpenoids.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inhibitor IκBα TLR4->NFkB_Inhibitor activates IKK to phosphorylate NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS NO Nitric Oxide (NO) iNOS->NO Kaurane_Diterpenoid Kaurane Diterpenoid Kaurane_Diterpenoid->NFkB_Inhibitor inhibits phosphorylation

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Verification (Optional) Start Select Kaurane Diterpenoid Cell_Culture Culture Cancer & Macrophage Cell Lines Start->Cell_Culture Treatment Treat cells with compound Cell_Culture->Treatment Anticancer_Assays Anticancer Assays (MTT, Apoptosis) Treatment->Anticancer_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (Griess, ELISA) Treatment->Anti_inflammatory_Assays Data_Analysis Data Analysis (IC50, etc.) Anticancer_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis Animal_Model Develop Animal Model (e.g., Tumor Xenograft) Data_Analysis->Animal_Model In_Vivo_Treatment Administer Compound Animal_Model->In_Vivo_Treatment Evaluation Evaluate Tumor Growth or Inflammation In_Vivo_Treatment->Evaluation Toxicity Assess Toxicity In_Vivo_Treatment->Toxicity

Caption: General workflow for evaluating kaurane diterpenoids.

References

Safety Operating Guide

Prudent Disposal of 3-Oxokauran-17-oic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Oxokauran-17-oic acid as a potentially hazardous chemical. Proper disposal requires adherence to institutional and local regulations for chemical waste.

I. Pre-Disposal Considerations and Waste Minimization

Before generating waste, consider strategies to minimize the volume of this compound requiring disposal. These practices are not only environmentally responsible but also cost-effective.

  • Source Reduction: Order only the quantity of this compound necessary for your experimental needs.

  • Inventory Management: Maintain a current inventory of your chemicals to prevent duplicate orders and the accumulation of expired or unwanted reagents.

  • Surplus Sharing: If you have an excess of unadulterated this compound, consider sharing it with other research groups within your institution.

II. Segregation and Storage of Waste

Proper segregation and storage are critical to ensure safety and facilitate compliant disposal.

  • Designated Waste Container:

    • Use a dedicated, properly labeled waste container for this compound and materials contaminated with it.

    • The container should be made of a material compatible with organic acids, such as glass or high-density polyethylene (B3416737) (HDPE). Avoid metal containers, as acids can cause corrosion.[1][2]

    • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Organic Acid," "Caution: Handle as Hazardous").

    • Include the date when the waste was first added to the container.

  • Incompatible Wastes:

    • Store the this compound waste stream separately from incompatible materials. Key incompatibilities for organic acids include:

      • Bases (to prevent neutralization reactions that can generate heat and gas)

      • Oxidizing agents[3]

      • Reactive metals

III. Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated personal protective equipment (PPE), absorbent materials from spills, and empty containers, in the designated hazardous waste container.

    • For empty containers, triple-rinse with a suitable solvent, and collect the rinsate as hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal officer to arrange for the pickup and disposal of the waste.

    • Provide them with all available information about the waste, including the chemical name and quantity.

  • Spill Management:

    • In the event of a spill, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit for organic chemicals) to contain and clean up the spill.

    • Collect the absorbed material and any contaminated items in a sealed container, label it as hazardous waste, and arrange for its disposal through your EHS department.

IV. Quantitative Data Summary

Since specific quantitative data for this compound is not available, the following table provides general guidelines for handling organic acid waste.

ParameterGuideline
pH of Waste Stream If the waste is an aqueous solution, it should be treated as corrosive if the pH is ≤ 2 or ≥ 12.5.
Container Material Glass or High-Density Polyethylene (HDPE). Do not use metal containers.[1][2]
Storage Time Limit Varies by jurisdiction and institutional policy. Typically, containers can remain in a satellite accumulation area for up to one year.[3]
Waste Minimization Goal Aim to reduce the generation of chemical waste through source reduction, inventory management, and surplus sharing.[4][5][6]

V. Experimental Protocols

As this document provides disposal guidance rather than experimental results, there are no experimental protocols to report.

VI. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Generation of this compound Waste cluster_1 Waste Characterization and Segregation cluster_2 Containment and Labeling cluster_3 Disposal Pathway start Waste Generated characterize Is an SDS available with specific disposal instructions? start->characterize treat_as_hazardous Treat as hazardous organic acid waste characterize->treat_as_hazardous No follow_sds Follow SDS-specific disposal procedures characterize->follow_sds Yes segregate Segregate from incompatible materials (bases, oxidizers) treat_as_hazardous->segregate follow_sds->segregate container Use a compatible, sealed container (e.g., glass, HDPE) segregate->container label_waste Label container with: - 'Hazardous Waste' - 'this compound' - Accumulation start date container->label_waste storage Store in a designated Satellite Accumulation Area label_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Oxokauran-17-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Oxokauran-17-oic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to mitigate risks associated with handling this compound. The required level of protection varies depending on the specific laboratory procedure.

Scenario Required Personal Protective Equipment
General Laboratory Use Safety glasses with side shields, standard nitrile gloves, and a lab coat are the minimum requirements.[1][2]
High-Risk Operations (e.g., heating, potential for splashing) Chemical safety goggles and a face shield should be worn in addition to the general use PPE.[1][3]
Risk of Aerosol or Dust Generation A NIOSH-approved respirator may be necessary if the procedure could generate dust or aerosols.[3][4]
Large Quantities or Bulk Handling Heavy-duty, chemical-resistant gloves (e.g., thick nitrile or neoprene) and an acid-resistant apron or suit are recommended.[3][5]

Operational Plan for Handling this compound

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed.

  • Verify that all necessary PPE is available and in good condition.

  • Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.

  • Have a spill kit readily available.

2. Handling:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the skin and eyes.[6]

  • Minimize the creation of dust or aerosols.[6]

  • Use tools and equipment that are compatible with acidic compounds.

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Properly remove and dispose of contaminated gloves and other disposable PPE.[7]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Disposal Plan for this compound Waste

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure workplace safety.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste.

  • Use clearly labeled, sealed, and chemical-resistant containers for waste collection.

2. Waste Treatment:

  • For small quantities of acidic waste, neutralization with a suitable base (e.g., sodium bicarbonate) under controlled conditions may be appropriate. This should be done in a fume hood.

  • Always monitor the pH of the neutralized solution to ensure it is within the acceptable range for disposal.

3. Final Disposal:

  • Dispose of the neutralized waste in accordance with local, state, and federal regulations.

  • For larger quantities or un-neutralized waste, arrange for collection by a licensed chemical waste disposal company.[9]

  • Never dispose of untreated this compound directly down the drain.[9]

Emergency Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment cluster_Cleanup_Disposal Cleanup & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Call_EHS Contact Emergency Personnel / EHS Assess->Call_EHS If spill is large or unmanageable Contain Contain Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize with Sodium Bicarbonate Contain->Neutralize Collect Collect Residue Neutralize->Collect Package Package Waste in Labeled Container Collect->Package Decontaminate Decontaminate Area Package->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。